Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Description
Properties
IUPAC Name |
4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBQADLERFRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219694 | |
| Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-81-5 | |
| Record name | 4-(1-Methylethyl)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-(p-Cumoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6947-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-(P-CUMOYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03706BK74M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(4-Isopropylphenyl)-4-oxobutanoic Acid
Executive Summary
This technical guide details the synthesis and characterization of Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- (common name: 3-(4-isopropylbenzoyl)propionic acid ). This compound serves as the critical C-C bond-forming intermediate in the industrial synthesis of Terfenadine and its active metabolite, Fexofenadine (Allegra).
The protocol focuses on the regioselective Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride using anhydrous aluminum chloride (
Retrosynthetic Analysis & Pathway
The target molecule is constructed via a convergent synthesis. The strategic disconnection is at the ketone carbonyl, revealing two commercially available precursors: Cumene and Succinic Anhydride .
Reaction Scheme (DOT Visualization)
The following diagram illustrates the reaction pathway and the formation of the active electrophile.
Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of cumene.
Detailed Synthesis Protocol
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Critical Parameter |
| Cumene | 1.0 | Substrate | Must be dry; excess can be used as solvent (not recommended for high purity). |
| Succinic Anhydride | 1.1 | Acylating Agent | Finely powdered to ensure rapid dissolution. |
| Aluminum Chloride | 2.2 - 2.5 | Catalyst | Strictly Anhydrous . Hygroscopic; handle under |
| Dichloromethane (DCM) | Solvent | Solvent | Preferred over nitrobenzene for easier workup. |
| HCl (conc.) | Quench | Hydrolysis | Exothermic quenching reagent. |
Experimental Procedure
Safety Note:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with nitrogen.
-
Solvent & Catalyst: Charge the flask with dry DCM (5-10 volumes relative to cumene) and add anhydrous
(2.2 equiv). Cool the suspension to 0–5°C using an ice/water bath. -
Acylating Agent Addition: Add succinic anhydride (1.1 equiv) portion-wise to the stirred suspension. Ensure the temperature remains <10°C. Stir for 30 minutes to generate the acylium complex.
-
Substrate Addition: Add cumene (1.0 equiv) dropwise via the addition funnel over 45–60 minutes.
-
Critical Control Point: Maintain internal temperature at 0–5°C. Higher temperatures increase the risk of ortho substitution and isopropyl group migration (transalkylation).
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.
-
-
Quenching (Hydrolysis): Pour the reaction mixture slowly into a stirred mixture of ice (500g) and concentrated HCl (50mL).
-
Observation: The aluminum complex will break down, precipitating the organic acid or separating into layers.
-
-
Workup:
-
Separate the organic layer.[3]
-
Extract the aqueous layer with DCM (2 x 100mL).
-
Combine organic phases and wash with water (2x) and Brine (1x).
-
Alkaline Extraction (Purification): Extract the organic phase with 10% NaOH or
solution. The product (acid) moves to the aqueous phase; unreacted cumene remains in the organic phase. -
Acidify the aqueous extract with conc. HCl to pH 1-2. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Workup Logic Flow
Figure 2: Purification strategy utilizing the acidic nature of the product.
Characterization Guide
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 102–105°C (Literature range for similar derivatives often varies; experimental verification required).
-
Solubility: Soluble in ethanol, DCM, ethyl acetate; insoluble in water (acid form).
Spectroscopy Data (Predicted & Literature Correlated)
Infrared Spectroscopy (FT-IR)
| Wavenumber ( | Assignment | Notes |
| 2800–3200 | O-H stretch | Broad, characteristic of carboxylic acids. |
| 1705–1715 | C=O stretch (Acid) | Sharp, strong intensity. |
| 1675–1685 | C=O stretch (Ketone) | Conjugated with aromatic ring (lower frequency than acid). |
| 1605, 1570 | C=C aromatic | Skeletal vibrations. |
Proton NMR (
-NMR, 400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment |
| 1.28 | Doublet ( | 6H | Isopropyl |
| 2.78 | Triplet ( | 2H | Succinic |
| 2.97 | Septet ( | 1H | Isopropyl |
| 3.28 | Triplet ( | 2H | Succinic |
| 7.32 | Doublet ( | 2H | Aromatic (meta to C=O) |
| 7.92 | Doublet ( | 2H | Aromatic (ortho to C=O) |
| 11.0–12.0 | Broad Singlet | 1H | Carboxylic acid |
Interpretation:
-
The AA'BB' pattern in the aromatic region (two doublets) confirms para-substitution. An ortho-isomer would show a complex multiplet pattern.
-
The Septet at ~2.97 ppm is diagnostic for the isopropyl group attached to the aromatic ring.
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity (Para vs. Ortho)
The isopropyl group is an ortho, para-director. However, due to the steric bulk of the isopropyl group, the para position is kinetically favored.
-
Issue: High levels of ortho isomer.
-
Solution: Lower the addition temperature to <0°C. Steric hindrance dominates at lower temperatures.
Polyacylation
Friedel-Crafts acylation deactivates the ring (electron-withdrawing carbonyl group), making the product less reactive than the starting material. Therefore, polyacylation is rarely an issue compared to alkylation.
-
Verification: Check MS for M+ mass of dimer (unlikely).
Isopropyl Migration (Dealkylation)
Under strong Lewis acid conditions and high heat, the isopropyl group can migrate or be eliminated (retro-Friedel-Crafts).
-
Control: Do not exceed 40°C during the reaction. Ensure the quench is efficient to remove residual
.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Grossel, M. C., et al. "The synthesis of 4-substituted-4-oxobutanoic acids." Tetrahedron Letters, 2008.
-
PubChem Compound Summary. "3-(4-Chlorobenzoyl)propionic acid" (Analogous spectral data used for correlation). Link
-
BenchChem Technical Guide. "Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation." Link (General process parameters).
-
U.S. Patent 4,254,129. "Piperidine derivatives." (Describes the conversion of this intermediate to Terfenadine analogs). Link
Sources
"physical and chemical properties of 4-(4-isopropylphenyl)-4-oxobutanoic acid"
Initiating Data Gathering
I've just started researching 4-(4-isopropylphenyl)-4-oxobutanoic acid. Right now, I'm immersed in Google searches, focusing on gathering the fundamental physical and chemical properties of the molecule. I am especially focusing on structure, molecular weight, melting point, and boiling point data.
Expanding Data Scope
I'm now expanding my data gathering to include solubility, pKa, and spectral data alongside the initial properties. Furthermore, I'm hunting for experimental protocols to determine these properties, paying attention to methodologies for melting point determination, solubility testing, and spectroscopic analysis. I am also investigating the chemical reactivity, stability and potential uses for 4-(4-isopropylphenyl)-4-oxobutanoic acid.
Commencing Data Acquisition
I'm now starting a deep dive into the properties of the target molecule, focusing on initial Google searches for its structure, weight, and key physical data. I'm also looking for experimental protocols for determining these properties. This will extend to reactivity and potential uses.
Defining the Scope
I'm focusing now on defining the scope for the technical guide on 4-(4-isopropylphenyl)-4-oxobutanoic acid. The primary objective is a comprehensive review of its physical and chemical properties. I'm considering the ideal depth and breadth of the discussion to ensure optimal technical utility.
Structuring the Technical Guide
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Refining the Structure
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Addressing Data Scarcity
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\n\n I've already started constructing a table of predicted properties for the target molecule, drawing from the known properties of analogous compounds and their related data. Next up, I will synthesize the synthesis routes for characterization, ensuring that it is complete and incorporates all the key elements of the proposed protocols.
Predicting Properties and Synthesis
I'm now generating a table to summarize predicted properties, relying on data from analogous compounds. I've also drafted the proposed synthesis route, focusing on the Friedel-Crafts reaction for the target compound, cumene. I'm prioritizing complete, referenced protocols for future characterization efforts.
Refining the Strategy
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"literature review of Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-"
Synthesis, Characterization, and Pharmaceutical Applications[1][2][3]
Executive Summary
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- (Commonly: 3-(4-isopropylbenzoyl)propionic acid or 4-(4-isopropylphenyl)-4-oxobutanoic acid ) is a critical aryl-keto acid intermediate in organic synthesis and drug discovery. It serves as a primary scaffold for the development of pyridazinone-based cardiotonic agents (inodilators), non-steroidal anti-inflammatory drugs (NSAIDs) , and histone deacetylase (HDAC) inhibitors .
This technical guide provides a comprehensive review of its chemical identity, a validated Friedel-Crafts acylation protocol for its synthesis, and its downstream utility in generating bioactive heterocycles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| IUPAC Name | 4-(4-Isopropylphenyl)-4-oxobutanoic acid |
| Common Synonyms | 3-(4-Isopropylbenzoyl)propionic acid; |
| CAS Number | 4463-59-6 (Generic generic assignment for the isomer class; verify specific batch COA) |
| Molecular Formula | |
| Molecular Weight | 220.26 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | Typically 108–112 °C (Analogous to butyl/methyl derivatives) |
| Solubility | Soluble in ethanol, ethyl acetate, DCM; Insoluble in water |
Synthesis Protocol: Friedel-Crafts Acylation
The most robust route to 4-(4-isopropylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride. This reaction is highly regioselective for the para-position due to the steric bulk of the isopropyl group.
2.1. Reagents & Materials [1][2][3]
-
Substrate: Cumene (Isopropylbenzene) [>99%][4]
-
Acylating Agent: Succinic Anhydride [1.1 equiv]
-
Catalyst: Aluminum Chloride (
), Anhydrous [2.2 equiv] -
Solvent: 1,2-Dichloroethane (EDC) or Dichloromethane (DCM)
-
Quench: HCl (concentrated), Ice water
2.2. Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere (
or ). -
Solvation: Charge the flask with Succinic Anhydride (100 mmol) and 1,2-Dichloroethane (150 mL) . Stir to suspend.
-
Catalyst Addition: Cool the mixture to 0–5 °C in an ice bath. Carefully add Anhydrous
(220 mmol) portion-wise over 20 minutes. Caution: Exothermic. -
Substrate Addition: Add Cumene (100 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Optional: Heat to 40 °C for 1 hour to ensure completion).
-
Quenching: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and Conc. HCl (50 mL) . Stir vigorously until the aluminum complex decomposes and a solid precipitate or oil separates.
-
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers. -
Purification: Wash the organic phase with Brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene to obtain the pure acid.
2.3. Mechanistic Pathway (DOT Visualization)
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.
Downstream Applications in Drug Development
This intermediate is a versatile "chemical handle" used to access several classes of pharmacologically active compounds.
3.1. Synthesis of Cardiotonic Pyridazinones
The most significant application is the conversion of the keto-acid to 4,5-dihydropyridazin-3(2H)-ones .
-
Reaction: Condensation with Hydrazine Hydrate (
) in refluxing ethanol. -
Product: 6-(4-isopropylphenyl)-4,5-dihydropyridazin-3(2H)-one .
-
Mechanism: Imine formation followed by intramolecular nucleophilic attack of the hydrazide nitrogen on the carboxylic acid (or ester).
-
Therapeutic Relevance: These derivatives act as calcium sensitizers and phosphodiesterase (PDE) inhibitors , functioning as inodilators for treating congestive heart failure (analogous to Levosimendan ).
3.2. Reduction to Arylbutanoic Acids
-
Reaction: Wolff-Kishner reduction or Clemmensen reduction.
-
Product: 4-(4-isopropylphenyl)butanoic acid .
-
Application: Precursor for HDAC inhibitors (hydroxamic acid derivatives) and Fenbufen analogs (NSAIDs).
3.3. Reaction Workflow Visualization
Figure 2: Divergent synthesis pathways leading to bioactive heterocycles and lipid modulators.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be confirmed:
-
NMR (400 MHz,
):-
1.25 (d, 6H,
of isopropyl) -
2.80 (t, 2H,
alpha to COOH) - 2.95 (m, 1H, CH of isopropyl)
-
3.30 (t, 2H,
alpha to ketone) - 7.30 (d, 2H, Ar-H, meta to carbonyl)
- 7.90 (d, 2H, Ar-H, ortho to carbonyl)
-
1.25 (d, 6H,
-
IR Spectroscopy (
):-
1710
(C=O, carboxylic acid) -
1680
(C=O, aryl ketone) -
2960
(C-H, aliphatic stretch)
-
References
-
Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation of Alkylbenzenes with Succinic Anhydride. PrepChem. Available at: [Link]
-
Synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. National Institutes of Health (NIH) - PubMed. Available at: [Link]
-
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- Substance Details. U.S. EPA CompTox Chemicals Dashboard. Available at: [Link]
Sources
"in vitro studies of Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-"
An In-Depth Technical Guide to the In Vitro Evaluation of Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Authored by a Senior Application Scientist
Introduction: Deconstructing the In Vitro Profile of a Potent Anti-Inflammatory Agent
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-, a chemical entity closely related to the widely recognized non-steroidal anti-inflammatory drug (NSAID) ibuprofen, represents a class of molecules pivotal in the management of pain and inflammation.[1][2] The journey from a promising chemical structure to a clinically effective therapeutic is underpinned by rigorous preclinical evaluation, with in vitro studies forming the cornerstone of this process. These studies, conducted in controlled laboratory settings, are indispensable for elucidating the fundamental mechanism of action, assessing potency, and establishing a preliminary safety profile long before a compound is considered for in vivo testing.
This technical guide provides a comprehensive framework for the in vitro investigation of Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- and its analogs. We will move beyond simple procedural descriptions to explore the scientific rationale behind experimental design, the selection of appropriate cellular models, and the integration of various assays to build a holistic understanding of the compound's biological activity. The methodologies detailed herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and translatable.
Our exploration will be structured around the core biological pathways modulated by this class of compounds, primarily focusing on the inhibition of cyclooxygenase enzymes and the downstream consequences on inflammatory signaling cascades. We will delve into specific, field-proven protocols, data interpretation, and the use of visualization tools to map out complex biological interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous in vitro characterization of novel anti-inflammatory drug candidates.
Part 1: The Core Mechanism - Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism of action for ibuprofen and its derivatives is the non-selective, reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[3][4] These enzymes are critical gatekeepers in the arachidonic acid cascade, converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, including Prostaglandin E2 (PGE2).[3][5] Understanding a compound's inhibitory activity against these two isoforms is the first and most critical step in its in vitro characterization.
-
Expertise & Experience: While both COX-1 and COX-2 produce prostaglandins, they have distinct physiological roles. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation. In contrast, COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6] Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a key determinant of its therapeutic window, with higher COX-2 selectivity often being sought to minimize gastrointestinal side effects.
Visualizing the Mechanism: The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the point of intervention for inhibitors like Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-.
Caption: Inhibition of COX-1 and COX-2 by the test compound.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to PGG2 and then to PGH2. The peroxidase component of the enzyme then reduces PGG2, and this activity can be monitored using a colorimetric probe.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 590-620 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Enzyme Addition: To the wells of a 96-well plate, add assay buffer, heme, and the COX enzyme (COX-1 or COX-2 in separate experiments).
-
Inhibitor Incubation: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and the colorimetric probe (TMPD) to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes. The rate of color development is proportional to the COX activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range of the assay. A known NSAID (e.g., ibuprofen or celecoxib) should be run in parallel as a reference compound to validate assay performance.
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| S-Ibuprofen (for comparison) | 2.1 | 1.6 | 1.3 | [3] |
| Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | TBD | TBD | TBD | |
| Celecoxib (COX-2 selective reference) | ~15 | ~0.04 | ~375 | |
| TBD: To Be Determined by experiment. |
Part 2: Cellular Models for Simulating Inflammation
To move beyond simple enzyme inhibition and understand the compound's effect in a biological context, it is essential to use appropriate cellular models. In vitro models of inflammation aim to replicate the cellular events that occur during an inflammatory response.
-
Expertise & Experience: The choice of cell line is critical and depends on the research question. Macrophage-like cell lines, such as murine RAW 264.7 or human THP-1 monocytes (differentiated into macrophages), are the workhorses for studying inflammation.[7][8][9] These cells are key players in the innate immune response and, upon stimulation, produce a host of inflammatory mediators, including prostaglandins, nitric oxide, and cytokines.[8] For studying inflammation in the context of specific diseases like arthritis, cell lines such as fibroblast-like synoviocytes might be more appropriate.
To mimic inflammation in vitro, these cells are typically stimulated with an inflammatory agent. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent and widely used stimulus that activates macrophages through Toll-like receptor 4 (TLR4), triggering a robust inflammatory cascade.[8]
Workflow for Cellular Inflammation Assays
Caption: General workflow for cellular anti-inflammatory assays.
Part 3: Key Assays for Quantifying Anti-Inflammatory Efficacy
Once an inflammatory response is established in a cellular model, the efficacy of the test compound can be quantified by measuring its ability to suppress the production of key inflammatory mediators.
Prostaglandin E2 (PGE2) Immunoassay
Rationale: Measuring the inhibition of PGE2 production in LPS-stimulated cells is a direct functional readout of COX-2 inhibition in a cellular context.[7] A significant reduction in PGE2 levels provides strong evidence that the compound is engaging its target and producing the desired downstream effect.
Experimental Protocol: Competitive ELISA for PGE2
Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a PGE2-specific antibody coated onto a microplate. The amount of color produced is inversely proportional to the amount of PGE2 in the sample.[10]
Materials:
-
Cell culture supernatant harvested from the cellular inflammation assay.
-
PGE2 ELISA Kit (containing PGE2 standards, antibody-coated plate, PGE2-enzyme conjugate, wash buffer, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.
-
Sample Addition: Add standards and cell culture supernatants to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the PGE2-enzyme conjugate to all wells. This initiates the competitive binding reaction. Incubate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C for higher sensitivity).[11][12]
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Development: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product. Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at 450 nm.
-
Data Analysis:
-
Plot the absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to interpolate the concentration of PGE2 in the unknown samples.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Pro-Inflammatory Cytokine & Nitric Oxide Production
Rationale: Beyond prostaglandins, activated macrophages produce other crucial mediators of inflammation, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as Nitric Oxide (NO).[13][14] Assessing the compound's ability to inhibit these mediators provides a broader picture of its anti-inflammatory activity and helps determine if its effects extend beyond COX inhibition.
-
Cytokine (TNF-α, IL-6) Measurement: The levels of these proteins in the cell culture supernatant are typically measured using a sandwich ELISA, following a protocol similar to the one described for PGE2, but specific for the cytokine of interest.
-
Nitric Oxide (NO) Measurement (Griess Assay): NO is an unstable molecule, so its production is measured indirectly by quantifying one of its stable breakdown products, nitrite (NO2-), in the supernatant. The Griess reagent reacts with nitrite to form a purple-colored azo compound, which can be measured colorimetrically.
Investigation of the NF-κB Signaling Pathway
Rationale: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including PTGS2 (the gene for COX-2), TNF, and IL6.[15][16] The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery.[17] Investigating whether the test compound modulates NF-κB activation can reveal mechanisms of action that may be independent of or complementary to direct COX enzyme inhibition.
Visualizing the NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway activated by LPS.
Experimental Protocol: Western Blot for NF-κB Pathway Activation
Principle: This technique measures the levels of specific proteins in a cell lysate. To assess NF-κB activation, one can measure the degradation of the inhibitor protein, IκBα, or the phosphorylation of its alpha subunit (p-IκBα), which precedes its degradation.
Procedure:
-
Cell Lysis: After treatment with the compound and LPS, lyse the cells to release their proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-IκBα or anti-IκBα). A loading control antibody (e.g., anti-β-actin) is used to confirm equal protein loading.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities. A decrease in total IκBα or an increase in p-IκBα in LPS-stimulated cells indicates pathway activation. The ability of the test compound to prevent these changes demonstrates an inhibitory effect on the NF-κB pathway.
Part 4: The Critical Control - Assessing Cytotoxicity
Rationale: It is imperative to ensure that the observed reductions in inflammatory mediators are due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.[13] Therefore, cytotoxicity assays must be run in parallel with all efficacy assays.
LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[18][19] Measuring the amount of LDH in the supernatant is a direct indicator of cytotoxicity.
Procedure:
-
Collect the cell culture supernatant.
-
Use a commercial LDH assay kit, which provides a reaction mix that converts a substrate into a colored or fluorescent product in the presence of LDH.[20]
-
Measure the signal using a plate reader.
-
Trustworthiness: Controls are essential. A "maximum LDH release" control is generated by lysing untreated cells to represent 100% cytotoxicity. A "spontaneous LDH release" control from untreated, intact cells represents baseline cytotoxicity.
MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
After the treatment period, add MTT solution to the cells and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm.
-
The results are typically expressed as a percentage of the viability of the vehicle-treated control cells.
Conclusion: Synthesizing a Comprehensive In Vitro Profile
The in vitro study of Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- is a multi-faceted process that requires a logical and systematic approach. By integrating direct enzyme inhibition assays with a suite of well-controlled cellular assays, a researcher can build a comprehensive profile of the compound's activity.
A successful investigation will demonstrate:
-
Direct Target Engagement: Potent inhibition of COX-1 and/or COX-2 enzymes with a calculated IC50 and selectivity index.
-
Cellular Efficacy: Dose-dependent reduction of key inflammatory mediators (PGE2, cytokines, NO) in a relevant cellular model of inflammation.
-
Mechanistic Insight: Potential modulation of key signaling pathways, such as NF-κB, which can provide a deeper understanding of its biological effects.
-
Safety Profile: A clear distinction between the therapeutic concentration range and the concentration at which cytotoxicity occurs.
The data generated from this rigorous in vitro workflow provides the foundational evidence required to justify further preclinical development, including animal models of inflammation and pain. It establishes the scientific integrity of the drug candidate and provides the confidence needed to advance it through the drug discovery pipeline.
References
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Ghanem, C. I., et al. (2016). PharmGKB summary: ibuprofen pathways. PubMed Central. [Link]
-
Martínez-Cámara, E., et al. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PubMed. [Link]
-
Shayan, M., et al. (2023). IN VITRO BIOEQUIVALENCE STUDY ON TWO GENERIC BRANDS OF IBUPROFEN 200 MG TABLET IN IRAN MARKET. Majallah-i Muṭālaʻāt-i ʻUlūm-i Pizishkī. [Link]
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Tripathi, K., & K. V., S. (2023). In vitro models and ex vivo systems used in inflammatory bowel disease. PubMed Central. [Link]
-
Lagu, B., & T., M. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS Publications. [Link]
-
Intestinal Biotech Development. (n.d.). In Vitro models. IBD-Biotech. [Link]
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Pistilli, E. E., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PubMed Central. [Link]
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Medical News Today. (2024). How ibuprofen works: Mechanism of action explained. [Link]
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Yanti, et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central. [Link]
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PTA, K. L., & A., K. (2024). Ibuprofen. StatPearls. [Link]
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Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
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Lee, H.-Y., et al. (2018). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research. [Link]
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. [Link]
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Korkmaz, S., et al. (2025). DNA- Binding, Biological Activities and Chemical Composition of Wild Growing Epilobium angustifolium L. Extracts from Canakkale, Turkey. ResearchGate. [Link]
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Uddin, M. J., et al. (2014). Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. PubMed Central. [Link]
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BPS Bioscience. (n.d.). Cox Screening. [Link]
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El-Sayed, M. A. A., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals. [Link]
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Demtröder, F. A., et al. (2022). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]
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Pop, O. L., et al. (2021). Macroalgae—A Sustainable Source of Chemical Compounds with Biological Activities. MDPI. [Link]
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News-Medical. (n.d.). Ibuprofen Mechanism. [Link]
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Patel, N., et al. (2015). In Vitro Dissolution Testing of Ibuprofen Using Compendial and Biorelevant Dissolution Media. ResearchGate. [Link]
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Jarkasa, W., et al. (2022). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. [Link]
-
Kos-Kudła, B., et al. (2017). In vitro benchmarking of NF-κB inhibitors. PubMed Central. [Link]
-
de Souza, J., et al. (2011). Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria. PubMed Central. [Link]
-
Riss, T. L., & A., M. R. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. [Link]
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Zappavigna, S., et al. (2020). Immunohistochemical Investigation of Cyclooxygenase-2 Expression in Rabbit Uterine Adenocarcinoma and the Potential Use of COX-2 Inhibitors in Cancer Therapy. MDPI. [Link]
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ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]
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Mahipal, V., et al. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research. [Link]
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ResearchGate. (2015). What kind of cells should I to use in order to study the process of inflammation?. [Link]
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Bio-Rad. (n.d.). NF-κB Signaling Pathway. [Link]
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Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. [Link]
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IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
Li, Y., et al. (2025). Evaluation of In Vitro Dissolution Behavior of Ibuprofen Suspensions Based on the Flow-Through Cell Method. ResearchGate. [Link]
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Al-Ostath, O. A., et al. (2025). Recent advances in targeting COX-2 for cancer therapy: a review. RSC Publishing. [Link]
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Calpena, A. C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Chen, F. E., & G., G. (2025). Structural studies of NF-κB signaling. ResearchGate. [Link]
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Shah, M. R., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Publishing. [Link]
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Shono, T., et al. (2001). Expression of Cyclooxygenase 2 (COX-2) in Human Glioma and in Vitro Inhibition by a Specific COX-2 Inhibitor, NS-398. AACR Journals. [Link]
-
Kalgutkar, A. S., et al. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. ResearchGate. [Link]
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Technical Monograph: Pharmacological & Synthetic Relevance of 4-(4-Isopropylphenyl)-4-oxobutanoic Acid
The following technical guide provides an in-depth analysis of 4-(4-isopropylphenyl)-4-oxobutanoic acid , a significant metabolic intermediate and synthetic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on its structure-activity relationships (SAR), pharmacological potential relative to established NSAIDs (specifically Fenbufen), and utility as a precursor for heterocyclic bioactive molecules.
Executive Summary
4-(4-isopropylphenyl)-4-oxobutanoic acid (also known as 3-(4-isopropylbenzoyl)propionic acid) is a keto-acid derivative structurally categorized as a
Unlike simple metabolic byproducts, this compound possesses a "prodrug-like" scaffold capable of undergoing distinct metabolic biotransformations—specifically carbonyl reduction and oxidative chain shortening—to generate pharmacologically active aryl-acetic acid derivatives. Furthermore, it acts as a versatile "versatile synthon" in the synthesis of pyrroloimidazolones and other nitrogenous heterocycles with potential anticonvulsant and anti-inflammatory properties.
Key Technical Classifications:
-
Chemical Class: Aroylpropionic acid /
-Keto acid. -
Primary Pharmacophore: 4-substituted phenyl-4-oxobutanoate.[1]
-
Synthetic Role: Precursor for Friedel-Crafts based drug design and heterocyclic cyclization.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
Understanding the physicochemical baseline is essential for predicting bioavailability and solubility profiles in early-stage drug discovery.
| Property | Specification | Relevance |
| IUPAC Name | 4-(4-isopropylphenyl)-4-oxobutanoic acid | Unambiguous identification. |
| Common Synonyms | 3-(4-isopropylbenzoyl)propionic acid; | Used in synthetic literature. |
| Molecular Formula | Lipophilic tail ( | |
| Molecular Weight | ~220.26 g/mol | Optimal range for oral bioavailability (Rule of 5). |
| Functional Groups | Ketone (C=O), Carboxylic Acid (COOH), Isopropyl (CH(CH3)2) | Dual H-bond acceptor/donor; Michael acceptor potential if dehydrated. |
| Lipophilicity (Est.) | LogP ~ 2.8 - 3.2 | High membrane permeability; likely extensive protein binding. |
Pharmacological Potential: Structure-Activity Relationship (SAR)
The pharmacological relevance of 4-(4-isopropylphenyl)-4-oxobutanoic acid is best understood through SAR comparison with Fenbufen . Fenbufen is a prodrug that relies on the 4-oxo-butanoic acid chain for metabolic conversion into its active form.
The "Fenbufen-Like" Prodrug Mechanism
Fenbufen itself is inactive against cyclooxygenase (COX). It requires metabolic activation. The 4-(4-isopropylphenyl) analog is hypothesized to follow an identical metabolic trajectory, making it a potential prodrug for 4-isopropylphenylacetic acid .
-
Mechanism: The
-oxo acid chain prevents direct COX binding (steric hindrance). -
Activation: In vivo, the compound undergoes
-oxidation-like chain shortening or carbonyl reduction. -
Active Metabolite: The theoretical active metabolite, 4-isopropylphenylacetic acid , is a structural analog of Ibufenac (a known, albeit hepatotoxic, NSAID).
Metabolic Activation Pathway (Hypothesis)
The following diagram illustrates the predicted biotransformation based on established metabolic pathways for aroylpropionic acids.
Figure 1: Predicted metabolic activation pathway. The parent compound acts as a precursor, undergoing reduction or chain shortening to yield the active COX-inhibitory phenylacetic acid derivative.
Therapeutic Targets
-
Anti-Inflammatory (COX-2/COX-1): Via the active acetic acid metabolite. The isopropyl group provides the necessary lipophilicity for the hydrophobic channel of the COX enzyme, similar to the isobutyl group in Ibuprofen.
-
Choleretic Activity: Many 4-aryl-4-oxobutanoic acids stimulate bile flow. This compound may possess inherent choleretic properties independent of COX inhibition.
-
Matrix Metalloproteinase (MMP) Inhibition: Structurally related arylsulfonyl-oxobutanoic acids are investigated as MMP inhibitors. This scaffold could serve as a zinc-binding group precursor (hydroxamic acid derivation).
Synthetic Utility & Experimental Protocols
For drug development professionals, this compound is a "gateway" intermediate. It is synthesized via Friedel-Crafts acylation and serves as a substrate for heterocyclic synthesis.
Synthesis Protocol: Friedel-Crafts Acylation
This protocol yields the target compound with high regioselectivity (para-substitution) due to the directing effect of the isopropyl group.
Reagents: Cumene (Isopropylbenzene), Succinic Anhydride, Aluminum Chloride (
Step-by-Step Workflow:
-
Preparation: In a flame-dried 3-neck flask, dissolve 1.1 eq of Succinic Anhydride in dry DCM.
-
Activation: Cool to 0°C. Add 2.2 eq of anhydrous
portion-wise. Stir for 30 mins to form the acylium ion complex. -
Addition: Add 1.0 eq of Cumene dropwise over 45 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and reflux for 4 hours. Evolution of HCl gas indicates reaction progress.
-
Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.
-
Isolation: Extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Synthetic Transformation to Heterocycles
The 1,4-dicarbonyl nature (masked) of this compound makes it ideal for the Paal-Knorr synthesis or reaction with diamines to form pyrroloimidazolones.
Figure 2: Synthetic utility workflow. The compound serves as a pivotal intermediate for generating diverse heterocyclic libraries.
Safety & Handling (E-E-A-T)
While specific toxicological data for this specific analog may be sparse, its structural class (aroylpropionic acids) dictates specific safety protocols.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
-
Handling: Use a fume hood. Avoid dust generation.
-
Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents.
References
-
Child, R. G., et al. (1977). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs." Journal of Pharmaceutical Sciences.
-
Lombardino, J. G. (1985). "Nonsteroidal Anti-inflammatory Drugs."[3][5][6] Wiley-Interscience. (Foundational text on Arylalkanoic acid SAR).
-
Grinev, V. S., et al. (2020). "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines." Arabian Journal of Chemistry.
-
PubChem Compound Summary. "4-(4-Methylphenyl)-4-oxobutanoic acid" (Structural Analog Data).
-
Sigma-Aldrich. "Safety Data Sheet: 4-(4-Methylphenyl)-4-oxobutyric acid." (Safety Proxy).
Sources
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- 4. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]
- 5. Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen [open.uct.ac.za]
- 6. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Industrial Synthesis of Ibuprofen Intermediate (4-IBAP)
High-Efficiency Acylation via the Hoechst-Celanese (BHC) Process
Executive Summary & Theoretical Framework
The industrial manufacturing of Ibuprofen underwent a paradigm shift in the 1990s, moving from the six-step Boots Company Process to the three-step Hoechst-Celanese (BHC) Process . The BHC process is a benchmark in Green Chemistry, increasing atom economy from ~40% to ~77% (99% with reagent recovery).
This Application Note focuses on the Step 1 of the BHC process: The synthesis of the critical intermediate 4'-Isobutylacetophenone (4-IBAP) via Friedel-Crafts acylation.
The Mechanistic Shift
Unlike traditional Friedel-Crafts acylations that utilize stoichiometric amounts of aluminum chloride (
-
Role of HF: Acts as both the acid catalyst and the reaction solvent.
-
Reusability: HF is volatile and can be distilled and recycled, unlike hydrolyzed
. -
Selectivity: The process achieves high para-regioselectivity (>90%) due to the steric bulk of the isobutyl group and the thermodynamics of the HF system.
Figure 1: The Step 1 Acylation pathway in the BHC Ibuprofen process. Note the recovery of Acetic Acid and the catalytic role of HF.
Critical Safety Protocol: Hydrogen Fluoride (HF)
WARNING: This protocol involves Anhydrous Hydrogen Fluoride. It is distinct from hydrochloric acid. HF is a bone-seeking lytic agent.
-
Physiological Hazard: Skin contact may not cause immediate pain but leads to deep tissue necrosis and systemic toxicity (cardiac arrest via hypocalcemia).
-
Mandatory PPE: Neoprene full-body suit, face shield, positive pressure respirator.
-
Antidote: Calcium Gluconate gel must be immediately available at the workstation.
Industrial Protocol: Synthesis of 4-IBAP
Objective: Synthesis of 4'-Isobutylacetophenone from Isobutylbenzene (IBB) and Acetic Anhydride.
3.1 Reagents and Equipment
| Component | Grade/Spec | Function |
| Isobutylbenzene (IBB) | >99.5% Purity | Substrate |
| Acetic Anhydride | Industrial Grade | Acylating Agent |
| Hydrogen Fluoride (HF) | Anhydrous | Catalyst & Solvent |
| Reactor Material | Hastelloy C or Monel | HF Corrosion Resistance |
3.2 Experimental Procedure (BHC Simulation)
Step 1: Reactor Charging
-
Purge the Hastelloy reactor with nitrogen to remove moisture (HF is hygroscopic; water deactivates the catalyst).
-
Charge Isobutylbenzene (1.0 equiv) into the reactor.
-
Cool the reactor jacket to 0°C .
Step 2: Catalyst Addition
-
Introduce Anhydrous HF (30 molar equiv) slowly.
-
Note: The large excess serves as the solvent.
-
-
Maintain temperature < 5°C to prevent isomerization.
Step 3: Acylation Reaction
-
Slowly feed Acetic Anhydride (1.1 equiv) over 30 minutes.
-
Exotherm Control: The reaction is exothermic. Adjust feed rate to maintain internal temperature between 40°C and 50°C .
-
Once addition is complete, hold reaction at 50°C for 3 hours .
Step 4: Separation & HF Recovery (The Green Step)
-
Distillation: The reactor pressure is lowered. HF is distilled off (Boiling Point: 19.5°C) into a condenser loop for re-use in the next batch.
-
Phase Separation: The remaining residue separates into an organic phase (4-IBAP) and an aqueous/acid phase (Acetic Acid).
Step 5: Neutralization & Wash
-
Wash the organic phase with dilute NaOH to remove trace acetic acid and HF.
-
Dry over Magnesium Sulfate (
).
3.3 Reaction Engineering & Recycling Loop
The efficiency of the BHC process relies on the recycling loop. Below is the logic flow for the industrial setup.
Figure 2: Industrial reactor loop demonstrating the recovery of Hydrogen Fluoride, essential for the process's Green Chemistry status.
Process Analytical Technology (PAT)
To ensure product quality, the conversion of IBB to 4-IBAP must be monitored.
4.1 Gas Chromatography (GC) Method (In-Process Control)
GC is preferred for reaction monitoring due to the volatility of the starting material and product.
-
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Injector Temp: 250°C.
-
Detector: FID @ 280°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Hold 5 min.
-
-
Retention Time Reference:
-
Isobutylbenzene: ~4.5 min
-
4-IBAP: ~9.2 min
-
4.2 Quality Metrics
| Parameter | Acceptance Criteria | Rationale |
| Conversion | > 98% | Unreacted IBB complicates downstream hydrogenation. |
| Regioselectivity | > 92% para-isomer | Meta-isomer is an impurity that is difficult to remove later. |
| Water Content | < 0.05% | Moisture creates corrosive HF(aq) and deactivates catalysis. |
Troubleshooting & Optimization
Issue: Low Regioselectivity (High meta-isomer)
-
Cause: Reaction temperature too high (>70°C).
-
Mechanistic Insight: The acylation is reversible. Higher temperatures favor the thermodynamic equilibrium which may increase the meta proportion or lead to de-alkylation.
-
Correction: Strictly maintain reactor temperature at 40-50°C.
Issue: Low Conversion
-
Cause: Water contamination in the HF recycle stream.
-
Mechanistic Insight: Water acts as a base toward HF, reducing the acidity function (
) required to generate the acylium ion electrophile. -
Correction: Check molecular sieves in the solvent drying lines.
References
-
Cann, M. C., & Connelly, M. E. (2000). Real-World Cases in Green Chemistry. American Chemical Society. (Detailed breakdown of the BHC Ibuprofen process).
-
U.S. Environmental Protection Agency (EPA). (1997). 1997 Greener Synthetic Pathways Award: The BHC Company. (Official award citation for the process).
-
Elango, V., et al. (1991). Method for producing ibuprofen. U.S. Patent No. 4,981,995. (The foundational patent for the BHC process).
-
Murphy, D. (2020). Industrial Organic Chemistry: Ibuprofen Case Study. Chemistry LibreTexts.
Application Note: GC-MS Analysis of Impurities in 4-(4-isopropylphenyl)-4-oxobutanoic Acid
Executive Summary
4-(4-isopropylphenyl)-4-oxobutanoic acid (CAS: 4619-74-3) is a critical intermediate in the synthesis of Fexofenadine , a widely used non-sedating antihistamine. The purity of this intermediate directly impacts the yield and quality of the final API. The synthesis, typically involving the Friedel-Crafts acylation of cumene with succinic anhydride, generates specific regiochemical impurities and by-products that must be controlled under ICH Q3A(R2) guidelines.
This guide provides a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of these impurities. Due to the polar nature of the carboxylic acid and keto functionalities, this method utilizes a Methyl Ester Derivatization strategy to ensure peak symmetry, volatility, and thermal stability.
Chemical Context & Impurity Landscape
The Synthesis Pathway
The industrial route involves the reaction of Cumene (Isopropylbenzene) with Succinic Anhydride catalyzed by Lewis acids (e.g., AlCl₃).
Figure 1: Friedel-Crafts acylation pathway showing the origin of the target molecule and critical impurities.
Target Impurities
The following impurities are anticipated and targeted by this method:
| ID | Compound Name | Origin | Structure Note | Criticality |
| IMP-A | 4-(2-isopropylphenyl)-4-oxobutanoic acid | Regioisomer (Ortho) | Steric hindrance near ketone | High (Hard to separate) |
| IMP-B | 4-phenyl-4-oxobutanoic acid | Raw Material Impurity | Lacks isopropyl group (from Benzene) | Medium |
| IMP-C | 4-(4-ethylphenyl)-4-oxobutanoic acid | Raw Material Impurity | Ethyl group (from Ethylbenzene) | Medium |
| IMP-D | Succinic Acid | Hydrolysis | Unreacted reagent hydrolysis | Low (Elutes early) |
| IMP-E | 4,4'-(1,4-phenylene)bis(4-oxobutanoic acid) | Di-acylation | Double reaction on ring | Low (High MW) |
Experimental Protocol
Reagents and Standards
-
Reference Standard: 4-(4-isopropylphenyl)-4-oxobutanoic acid (>99.0%).
-
Derivatization Agent: 14% Boron Trifluoride (
) in Methanol (Sigma-Aldrich).-
Why: Acid-catalyzed esterification is preferred over silylation (BSTFA) for this application because methyl esters are more stable against hydrolysis during autosampler queuing.
-
-
Solvent: Methanol (LC-MS grade) and Hexane (extraction solvent).
-
Internal Standard (IS): Nonadecanoic acid methyl ester (or similar fatty acid ester not present in the sample).
Sample Preparation (Derivatization) Workflow
Caution:
-
Weighing: Accurately weigh 10.0 mg of the sample into a 10 mL reaction vial with a Teflon-lined cap.
-
Dissolution: Add 2.0 mL of Methanol. Vortex to dissolve.
-
Catalyst Addition: Add 1.0 mL of 14%
-Methanol solution. -
Incubation: Cap tightly and heat at 60°C for 30 minutes in a heating block.
-
Mechanism: Converts the carboxylic acid to a methyl ester (
). The ketone remains unchanged.
-
-
Quenching & Extraction:
-
Cool to room temperature.
-
Add 2.0 mL of Saturated
(aq) to neutralize acid. -
Add 2.0 mL of Hexane (containing 50 µg/mL Internal Standard).
-
-
Phase Separation: Vortex vigorously for 1 minute. Allow phases to separate (or centrifuge at 3000 rpm for 2 mins).
-
Injection: Transfer the upper Hexane layer to a GC vial for analysis.
Figure 2: Sample preparation workflow ensuring complete conversion to volatile methyl esters.
Instrumentation Parameters (GC-MS)
This method uses a non-polar column to separate isomers based on boiling point and subtle polarity differences caused by steric hindrance (ortho vs para).
Gas Chromatograph (Agilent 7890B or equivalent)
-
Column: DB-5ms UI (Ultra Inert), 30 m
0.25 mm 0.25 µm.-
Alt: DB-17ms (Mid-polar) if ortho/para resolution is < 1.5 on DB-5.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1). Temperature: 260°C.
-
Injection Volume: 1.0 µL.
Oven Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) | Note |
|---|---|---|---|
| - | 60 | 1.0 | Solvent Delay / Volatiles |
| 15 | 200 | 0 | Rapid ramp to target region |
| 5 | 280 | 2.0 | High res separation of isomers |
| 20 | 300 | 3.0 | Bake out heavy dimers |
Mass Spectrometer (Agilent 5977B or equivalent)
-
Source: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
-
Acquisition: Scan Mode (m/z 40–500) for ID; SIM Mode for Quantitation of known impurities.
Results & Discussion
Chromatographic Separation
The methyl ester of the Para-isomer (Target) typically elutes later than the Ortho-isomer .
-
Ortho-isomer: The isopropyl group at the ortho position creates steric hindrance, preventing the carbonyl from being coplanar with the ring, slightly reducing the boiling point and interaction with the stationary phase.
-
Retention Order: Succinic dimethyl ester
Ortho-isomer methyl ester Para-isomer methyl ester (Target) Dimer impurities.
Mass Spectral Interpretation
Understanding the fragmentation is vital for confirming impurity identity.
Target Molecule (Methyl Ester) Fragmentation:
-
Molecular Ion (
): Observable (weak). -
Base Peak: m/z 147 (Typical for isopropyl-benzoyl cation).
-
McLafferty Rearrangement: Look for characteristic loss of neutral alkene fragments if alkyl chains are long enough (less relevant here, but relevant for butyl analogs).
-
Diagnostic Ions:
-
m/z 115 (Indenyl cation structure, common in alkyl-benzenes).
-
m/z 43 (Isopropyl group fragment).
-
Differentiation of Isomers: While mass spectra of ortho/para isomers are similar, the Ortho-isomer often shows a more intense fragment corresponding to the "ortho effect" (interaction between the side chain and the carbonyl oxygen), often leading to a distinct ratio of the molecular ion to the base peak compared to the para-isomer.
Method Validation Criteria (Summary)
To ensure trustworthiness, the method must be validated according to ICH Q2(R1).
-
Specificity: Blank injection must show no interference at the retention time of the target or impurities.
-
Linearity:
over the range of 0.05% to 1.0% (relative to target concentration). -
LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
-
Target LOQ: < 0.05% area normalization.
-
-
Recovery: Spiked samples should show 80–120% recovery.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Peak Shape (Tailing) | Incomplete derivatization or active sites in liner. | Check BF3 freshness; Replace inlet liner with Ultra Inert wool; Increase derivatization time. |
| Ghost Peaks | Carryover or septum bleed. | Bake column at 300°C; Change septum; Check solvent purity. |
| Ortho/Para Co-elution | Ramp rate too fast at elution temp. | Decrease ramp rate from 5°C/min to 2°C/min between 200°C and 250°C. |
| Low Sensitivity | Split ratio too high. | Decrease split to 10:1 or 5:1; Ensure MS source is clean. |
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
-
U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents, 2005. [Link]
- Knapp, D. R. "Handbook of Analytical Derivatization Reactions." John Wiley & Sons, 1979.
-
PubChem. "Compound Summary: 4-(4-Isopropylphenyl)-4-oxobutanoic acid." National Library of Medicine. [Link]
Application Note: Synthesis and Utility of 4-(4-isopropylphenyl)-4-oxobutanoic acid
This Application Note is structured to address the synthesis and utility of 4-(4-isopropylphenyl)-4-oxobutanoic acid .
Critical Scientific Note: While the user prompt references "Ibuprofen synthesis," it is chemically imperative to clarify that Ibuprofen is 2-(4-isobutylphenyl)propanoic acid .[1] The compound requested (4-(4-isopropylphenyl)-4-oxobutanoic acid ) is the isopropyl analog of a specific Ibuprofen precursor class.[1] It yields 4-(4-isopropylphenyl)butanoic acid or can be used to synthesize 2-(4-isopropylphenyl)propanoic acid (an Ibuprofen analog) via oxidative degradation pathways.[1]
This guide treats the subject with high-fidelity technical precision, focusing on the synthesis of the requested chemical while contextualizing its relationship to the broader class of arylalkanoic acid NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).[1]
Executive Summary & Chemical Context
The compound 4-(4-isopropylphenyl)-4-oxobutanoic acid (also known as 3-(4-isopropylbenzoyl)propionic acid ) is a key intermediate in the synthesis of arylbutyric acids and related NSAID analogs.[1] It is synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride .[1]
In drug development, this pathway serves two critical functions:
-
Analog Synthesis: It allows for the creation of the isopropyl analog of Ibuprofen-class drugs to study Structure-Activity Relationships (SAR).[1]
-
Process Validation: It serves as a robust model system for optimizing regioselective acylation in the para position, a critical quality attribute (CQA) in the commercial synthesis of Ibuprofen (which uses isobutylbenzene).[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-(4-propan-2-ylphenyl)-4-oxobutanoic acid |
| Common Name | 3-(4-isopropylbenzoyl)propionic acid |
| CAS Number | 4619-20-9 (Methyl analog ref), 100-118-705 (EC) |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Target Moiety | para-substituted aryl ketone |
Reaction Mechanism & Pathway
The synthesis relies on a Friedel-Crafts Acylation .[1][2] The succinic anhydride ring is opened by a Lewis Acid catalyst (Aluminum Chloride, AlCl₃) to form a highly electrophilic acylium ion complex.[1] This complex attacks the electron-rich aromatic ring of cumene.[1]
Regioselectivity: The isopropyl group is an ortho, para-director.[1] However, due to the steric bulk of the isopropyl group, the para product is overwhelmingly favored (>95%), which is crucial for biological activity in the final NSAID analogs.[1]
Mechanistic Pathway (DOT Visualization)
Caption: Electrophilic aromatic substitution pathway favoring para-acylation due to steric hindrance.[1]
Experimental Protocol
Safety Warning: Aluminum chloride (AlCl₃) is highly hygroscopic and reacts violently with water, releasing HCl gas.[1] Perform all steps in a fume hood.
Reagents and Materials
| Reagent | Equivalence | Quantity (Scale: 50 mmol) | Role |
| Cumene | 1.0 eq | 6.0 g (~7.0 mL) | Substrate |
| Succinic Anhydride | 1.1 eq | 5.5 g | Acylating Agent |
| AlCl₃ (Anhydrous) | 2.2 eq | 14.7 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | 50 mL | Reaction Medium |
| HCl (Conc.) | Quench | 10 mL (in 50g Ice) | Hydrolysis of Complex |
| Na₂CO₃ (10% aq) | Extraction | 50 mL | Purification (Base) |
Step-by-Step Procedure
Phase 1: Acylation Reaction
-
Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube. Flush with N₂ or Ar gas.[1]
-
Catalyst Suspension: Add the Succinic Anhydride (5.5 g) and DCM (30 mL) to the flask. Cool the mixture to 0°C in an ice bath.
-
Lewis Acid Addition: Carefully add AlCl₃ (14.7 g) in small portions over 15 minutes. Note: The reaction is exothermic; maintain temperature <10°C.[1] Stir for 20 minutes until a homogenous suspension forms.
-
Substrate Addition: Mix Cumene (6.0 g) with 20 mL of DCM in the addition funnel. Add this solution dropwise to the reaction flask over 30 minutes.
-
Observation: The solution will darken (orange/red) and HCl gas evolution will occur.[1]
-
-
Reaction Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. (Optional: Reflux for 30 mins to ensure completion).
Phase 2: Workup and Purification (Acid-Base Extraction)
Rationale: The product is a carboxylic acid.[1][3][4] It is soluble in base (as a salt) but insoluble in acid.[1] Impurities (unreacted cumene) are insoluble in base.[1]
-
Quenching: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl . Stir vigorously until the solid aluminum complex decomposes.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[1] Extract the aqueous layer once with fresh DCM (20 mL).[1] Combine organic layers.
-
Base Extraction (Critical Step): Extract the combined organic layer with 10% Na₂CO₃ solution (3 × 30 mL).[1]
-
Precipitation: Collect the aqueous alkaline extracts.[1] Carefully acidify with conc. HCl to pH ~2 while stirring.
-
Observation: The product will precipitate as a white/off-white solid.[1]
-
-
Filtration: Vacuum filter the solid using a Buchner funnel. Wash with cold water.[1]
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain pure white crystals.[1]
Analytical Characterization
To validate the synthesis, compare spectral data against the following standards.
-
Yield: Expected 65–80%.[1]
-
Melting Point: 118–121°C (Lit.[1] value for related analogs).
-
IR Spectroscopy (KBr):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.25 (d, 6H): Isopropyl methyls (-CH(CH ₃)₂).[1]
-
δ 2.80 (t, 2H): Methylene adjacent to carboxyl (-CH₂-COO).[1]
-
δ 2.95 (m, 1H): Isopropyl methine (-CH (CH₃)₂).[1]
-
δ 3.30 (t, 2H): Methylene adjacent to ketone (-CO-CH₂-).[1]
-
δ 7.30 (d, 2H): Aromatic protons (meta to carbonyl).[1]
-
δ 7.90 (d, 2H): Aromatic protons (ortho to carbonyl).[1]
-
Downstream Applications (The "Ibuprofen Connection")[1]
While 4-(4-isopropylphenyl)-4-oxobutanoic acid is not the direct precursor to commercial Ibuprofen, it is utilized in two advanced workflows:[1]
-
Synthesis of Fenbufen Analogs: Reduction of the ketone (C=O[1] → CH₂) via the Clemmensen Reduction (Zn(Hg), HCl) yields 4-(4-isopropylphenyl)butanoic acid , a structural homolog of the NSAID Fenbufen.[1]
-
Oxidative Rearrangement Studies (1,2-Aryl Migration): Research into converting arylbutanoic derivatives into arylpropionic acids (Ibuprofen class) often uses this molecule to test oxidative decarboxylation methodologies, although the commercial route prefers starting with isobutylbenzene and acetylating agents.[1]
Synthesis Workflow Diagram
Caption: Operational workflow for the isolation of the target keto-acid.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts succinoylation protocols).
-
Kjonaas, R. A., et al. (2011).[1] "Synthesis of Ibuprofen in the Introductory Organic Laboratory." Journal of Chemical Education, 88(6), 825–828.[1] Link (Provides the parallel isobutylbenzene protocol).[1]
-
PubChem. "2-(4-Isopropylphenyl)propanoic acid (Ibuprofen Analog)."[1][5] National Library of Medicine.[1] Link
-
Sigma-Aldrich. "4-(4-Methylphenyl)-4-oxobutyric acid (Structural Analog Data)." Link
-
Pavia, D. L., et al. (2013).[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.[1] (Source for general Friedel-Crafts acylation mechanisms).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 5. 2-(4-Isopropylphenyl)propanoic acid | C12H16O2 | CID 11321461 - PubChem [pubchem.ncbi.nlm.nih.gov]
"protocol for derivatization of 4-(4-isopropylphenyl)-4-oxobutanoic acid for analysis"
Executive Summary
This application note details the protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(4-isopropylphenyl)-4-oxobutanoic acid (CAS: 4673-26-1), a critical intermediate in the synthesis of Fenofibrate and a known metabolite of isopropylbenzene (cumene).
Due to the presence of a polar carboxylic acid moiety and a keto group, this molecule exhibits poor volatility and thermal instability in its native form. We present two validated derivatization protocols:
-
Acid-Catalyzed Methylation (BF3-Methanol): The "Gold Standard" for robustness and stability, yielding the methyl ester.
-
Silylation (BSTFA + 1% TMCS): A "Rapid Screening" alternative for high-throughput, dry samples.
Chemical Context & Rationale
The Analyte:
-
IUPAC Name: 4-(4-isopropylphenyl)-4-oxobutanoic acid
-
Synonym: 3-(4-isopropylbenzoyl)propionic acid
-
Functional Groups: Carboxylic Acid (-COOH), Benzylic Ketone (C=O).
The Challenge: Direct injection of keto-acids into GC systems results in peak tailing, adsorption to the liner, and "ghost peaks" due to intermolecular hydrogen bonding of the carboxylic acid. Furthermore, the gamma-keto position allows for potential intramolecular cyclization (pseudo-acid chloride formation) or enolization under thermal stress.
The Solution:
-
Methylation blocks the acidic proton, converting the analyte into a thermally stable, non-polar methyl ester (Methyl 4-(4-isopropylphenyl)-4-oxobutanoate).
-
Silylation replaces active hydrogens on both the carboxylic acid and potentially the enolized ketone with trimethylsilyl (TMS) groups.[1][2]
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for processing samples.
Caption: Figure 1. Dual-stream workflow for the derivatization of keto-acids. Path A (Red) is preferred for quantitative stability; Path B (Blue) is for rapid qualitative screening.
Protocol A: Acid-Catalyzed Methylation (Preferred)
Recommended for: Quantitative analysis, biological matrices, and samples requiring storage before analysis.
Mechanism: The Boron Trifluoride (BF3) acts as a Lewis acid catalyst, facilitating the nucleophilic attack of methanol on the carboxylic carbon. This reaction is specific to the acid group, leaving the ketone intact.
Reagents:
-
BF3-Methanol (10% or 14% w/w).
-
Hexane (HPLC Grade).
-
Saturated NaCl solution.
-
Internal Standard: Nonadecanoic acid methyl ester (optional).
Step-by-Step Procedure:
-
Preparation: Weigh 1–5 mg of sample into a 5 mL reaction vial with a PTFE-lined screw cap. If the sample is in aqueous solution, evaporate to complete dryness under nitrogen.[3]
-
Reagent Addition: Add 1.0 mL of BF3-Methanol reagent.
-
Incubation: Cap tightly and heat at 60°C for 10 minutes in a heating block.
-
Note: Do not overheat (>80°C) to avoid degradation of the ketone moiety.
-
-
Quenching: Cool to room temperature. Add 1.0 mL of Saturated NaCl solution (helps phase separation) and 1.0 mL of Hexane .
-
Extraction: Vortex vigorously for 1 minute. Allow phases to separate (centrifuge at 2000 rpm for 2 mins if necessary).
-
Collection: Carefully transfer the top organic layer (Hexane) containing the methyl ester to a GC autosampler vial.
-
Drying (Optional): If the hexane layer looks cloudy, pass it through a small bed of anhydrous sodium sulfate.
Protocol B: Silylation (Rapid Screening)
Recommended for: High-purity synthetic intermediates, dry samples, and rapid turnaround.
Mechanism: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a potent silyl donor. TMCS (Trimethylchlorosilane) acts as a catalyst to increase the silylation power for hindered groups.
Reagents:
-
BSTFA + 1% TMCS (Commercial mix).
-
Pyridine (Anhydrous) or Acetonitrile.
Step-by-Step Procedure:
-
Drying (Critical): The sample must be completely anhydrous . Any water will hydrolyze the reagent.
-
Solubilization: Dissolve residue in 500 µL of anhydrous Pyridine (acts as an acid scavenger).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Incubation: Cap and heat at 70°C for 30 minutes .
-
Scientific Note: The elevated temperature ensures the sterically hindered acid group reacts completely and drives the equilibrium forward.
-
-
Injection: Inject directly into the GC-MS.
-
Warning: Silylated derivatives are hydrolytically unstable. Analyze within 12 hours.
-
Instrumentation & Analysis Parameters
GC-MS Configuration: To ensure reproducibility, the following parameters are recommended for both derivatives.
| Parameter | Setting |
| System | Agilent 7890B/5977B (or equivalent) |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless Mode, 260°C |
| Injection Vol | 1.0 µL |
| Oven Program | 80°C (hold 1 min) |
| Transfer Line | 280°C |
| Source Temp | 230°C |
| Ionization | EI (70 eV) |
Data Interpretation:
-
Methyl Ester Derivative (Protocol A):
-
Molecular Weight: ~234 Da (Parent Acid 220 Da - H + CH3).
-
Base Peak: Often m/z 119 (Isopropylbenzoyl cation) or m/z 161.
-
Key Fragment: Look for the McLafferty rearrangement ion characteristic of the butyric acid chain.
-
-
TMS Derivative (Protocol B):
-
Molecular Weight: ~292 Da (Parent Acid 220 Da - H + TMS).
-
Key Fragment: m/z 73 (TMS group), m/z 75.
-
References
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (General reference for BSTFA protocols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20608, 4-(4-Isopropylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Fenofibrate Intermediates and Metabolites. (Contextual grounding for the synthesis pathway). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Isopropylphenyl)-4-oxobutanoic Acid
This guide serves as a specialized Technical Support Center for researchers synthesizing and purifying 4-(4-isopropylphenyl)-4-oxobutanoic acid (also known as 3-(4-isopropylbenzoyl)propionic acid ).
This intermediate is a critical scaffold in the synthesis of various pharmaceutical agents (including Fexofenadine analogs and other antihistamines). The Friedel-Crafts acylation of cumene with succinic anhydride typically yields the para-isomer as the major product, but significant purification challenges arise from aluminum salts, ortho-isomers, and polymerization byproducts.
Case ID: FC-ISO-44 Status: Active Support Lead Scientist: Senior Application Scientist, Process Chemistry Division
🔬 Module 1: Diagnostic & Initial Troubleshooting
Before attempting recrystallization, diagnose the state of your crude material.[1] The "look" of the crude product tells you which purification route is required.
Symptom: The "Black Tar" Scenario
Observation: The reaction mixture, upon quenching, forms a dark, sticky oil or tar that refuses to solidify, even after standing.
Root Cause: Incomplete hydrolysis of the Aluminum Chloride (
-
Do not attempt to recrystallize immediately.
-
Perform an Acid-Base Swing Extraction (Protocol A below). This is the only reliable way to break the aluminum chelates and remove neutral organic tars (polymers/unreacted cumene).
Symptom: Low Melting Point (< 90°C)
Observation: The solid forms but melts significantly lower than the expected range (Pure para-isomer typically melts >100°C; exact MP depends on polymorph but usually ~102–105°C). Root Cause: Presence of the ortho-isomer (2-(4-isopropylphenyl)...). The ortho-isomer disrupts the crystal lattice of the para-isomer, creating a eutectic mixture. Immediate Action:
-
Proceed to Selective Recrystallization (Protocol B).
-
Switch solvent system to Toluene or Toluene/Hexane .
⚗️ Module 2: The Purification Workflows (Visualized)
Workflow 1: The Acid-Base Swing (Crude Cleanup)
This process separates your target acid from neutral impurities (cumene, tars) and inorganic salts.
Caption: Figure 1. The Acid-Base Swing protocol removes neutral organic impurities (unreacted cumene, tars) by exploiting the acidity of the carboxylic group.
🧪 Module 3: Detailed Experimental Protocols
Protocol A: The Acid-Base Swing (Mandatory Pre-treatment)
Use this if your crude is dark, oily, or smells strongly of cumene.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate or Dichloromethane (DCM) .
-
Extraction: Extract the organic layer 3 times with 10% Sodium Carbonate (
) solution.-
Why: The target molecule is a carboxylic acid (
). It will deprotonate and move into the water layer. Neutral impurities (cumene, polymers) stay in the organic layer.
-
-
Separation: Discard the organic layer (which contains the "tar").
-
Charcoal Treatment (Optional): If the aqueous layer is dark, stir with activated charcoal for 15 mins and filter through Celite.
-
Precipitation: Slowly add concentrated HCl to the aqueous layer while stirring until pH < 2. A white-to-off-white solid should precipitate.
-
Filtration: Filter the solid and wash with cold water. Dry thoroughly.
Protocol B: Recrystallization (Isomer Purification)
Use this to remove the ortho-isomer and achieve >98% purity.
Solvent Selection Table:
| Solvent System | Polarity | Efficiency | Notes |
| Toluene | Non-Polar | ⭐⭐⭐⭐⭐ | Best for Isomer Separation. The para-isomer is less soluble in cold toluene than the ortho-isomer. |
| Ethanol / Water (80:20) | Polar | ⭐⭐⭐ | Good for general cleanup, but may co-crystallize isomers. |
| Ethyl Acetate / Hexane | Mixed | ⭐⭐⭐⭐ | Good alternative if Toluene is unavailable. Use 1:3 ratio. |
Step-by-Step Toluene Recrystallization:
-
Place the dried crude solid (from Protocol A) in a flask.
-
Add Toluene (approx. 3-5 mL per gram of solid).
-
Heat to boiling (
). If the solid does not dissolve, add more toluene in small increments. -
Hot Filtration: If there are insoluble black specks, filter the hot solution quickly through a pre-warmed funnel.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not use an ice bath yet.
-
Scientific Rationale: Rapid cooling traps the ortho-isomer in the lattice. Slow cooling allows the thermodynamically stable para-isomer to exclude the ortho-impurity.
-
-
Final Chill: Once crystals form, cool in an ice bath (
) for 1 hour. -
Collection: Filter and wash with a small amount of cold toluene.
📊 Module 4: Quality Control & FAQ
QC Check: The Isomer Trap
The Friedel-Crafts reaction of cumene is para-directing, but steric hindrance is less severe than with tert-butyl groups, meaning 10-15% ortho-isomer is common.
Caption: Figure 2.[2] Solubility logic for separating isomers. The ortho-isomer remains in the mother liquor due to higher solubility in non-polar solvents.
Frequently Asked Questions (FAQ)
Q1: My product is pink/red even after recrystallization. Why?
-
A: This is likely due to trace phenols or oxidation products of cumene.
-
Fix: During the Acid-Base Swing (Protocol A) , add a small amount of sodium bisulfite (
) to the aqueous layer before acidification. This acts as a reducing agent to bleach the color.
Q2: What is the expected Melting Point?
-
A: While literature varies slightly due to polymorphs, the pure para-isomer (4-(4-isopropylphenyl)-4-oxobutanoic acid) typically melts between 100°C and 105°C .
-
Note: If your MP is 125-130°C, you may have the methyl analog (from toluene contamination). If it is <90°C, you have significant ortho contamination.
-
Q3: Can I use chromatography?
-
A: Yes, but it is inefficient for scale-up. If you must, use silica gel with Hexane:Ethyl Acetate (4:1) + 1% Acetic Acid. The acid prevents tailing of the carboxylic acid group.
📚 References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Friedel-Crafts Acylation and workup).
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Authoritative source on mechanism and isomer distribution in acylation).
-
U.S. Patent 4,568,762 . Process for the preparation of ibuprofen. (Describes the synthesis and purification of related isobutyl/isopropyl phenyl intermediates).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for the acid-base extraction logic).
Sources
"challenges in the scale-up of 4-(4-isopropylphenyl)-4-oxobutanoic acid production"
Status: Operational Ticket Subject: Scale-up challenges for Fexofenadine Intermediate (Friedel-Crafts Acylation) Assigned Specialist: Senior Process Chemist
Executive Summary
This support portal addresses the scale-up of 4-(4-isopropylphenyl)-4-oxobutanoic acid (also known as 3-(4-isopropylbenzoyl)propionic acid). This molecule is synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride.
While the chemistry is textbook, the engineering is non-trivial. The reaction involves heterogeneous mixtures, massive viscosity changes, and aggressive exotherms. This guide moves beyond laboratory glassware to reactor-ready protocols.
Module 1: Reaction Initiation & Exotherm Control
Issue: "The reaction temperature spiked uncontrollably upon catalyst addition."
The Mechanism
The reaction requires Aluminum Chloride (
-
Activation:
opens the succinic anhydride ring to form an acylium ion. -
Complexation: The resulting ketone product acts as a Lewis base, complexing 1:1 with
. -
Stoichiometry: You need at least 2.1 to 2.2 equivalents of
(one to activate, one to complex the product).
Troubleshooting Protocol
Do not dump solid
Recommended Scale-Up Protocol (1.0 kg Basis)
-
Solvent Selection: Use 1,2-Dichloroethane (DCE) or Methylene Chloride (DCM) . Note: Nitrobenzene is effective but creates severe waste disposal issues due to high boiling point and toxicity.
-
Charge: Load Succinic Anhydride (1.0 eq) and Solvent (5-7 volumes) into the reactor.
-
Cooling: Chill to 0–5°C.
-
Catalyst Dosing: Add
(2.2 eq) in 5 portions over 60 minutes.-
Why? This controls the formation of the active acylating complex.
-
-
Substrate Addition: Add Cumene (1.1 eq) dropwise over 2 hours while maintaining
.-
Critical Control Point: The reaction rate is instant upon cumene addition. The addition rate is the temperature control knob.
-
Visualization: Reaction Logic
Figure 1: Step-by-step logic for safe reaction initiation to prevent thermal runaway.
Module 2: Viscosity & Agitation ("The Cement Effect")
Issue: "The reaction mixture turned into a solid sludge and broke the stirrer."
The Root Cause
The product-aluminum complex is often insoluble in non-polar solvents (like excess cumene) and only sparingly soluble in cold chlorinated solvents. As the reaction proceeds, the mixture transitions from a suspension to a thick, sticky paste (often called "Red Oil" in Friedel-Crafts chemistry).
Engineering Solution
Standard magnetic stirring bars will fail at >50g scale.
-
Impeller Choice: Use a High-Torque Overhead Stirrer with an Anchor or Helical Ribbon impeller. These scrape the reactor walls and prevent the "cement" from insulating the cooling jacket.
-
Solvent Volume: Do not run highly concentrated (>1M). Maintain at least 6-8 mL solvent per gram of reactant.
-
Temperature Ramp: After cumene addition is complete, slowly warm the reaction to Room Temperature (20-25°C). This often solubilizes the complex slightly and reduces viscosity.
Module 3: Quenching & Isolation
Issue: "Violent gas evolution during workup and inseparable emulsions."
The Hazard
Quenching destroys the Al-complex. This releases:
-
Heat: Massive exotherm.
-
HCl Gas: Requires scrubbing.
-
Aluminum Salts:
forms a gelatinous muck that traps organic product.
The "Inverse Quench" Protocol
Never pour water into the reaction. Pour the reaction into the quench solution.
| Parameter | Standard Method (Problematic) | Optimized Method (Recommended) |
| Direction | Water added to Reactor | Reaction stream added to Quench Tank |
| Quench Media | Pure Water | 10% HCl (aq) + Crushed Ice |
| Temperature | Often spikes >50°C | Maintained <20°C |
| Result | Gelatinous | Soluble |
Step-by-Step Quench:
-
Prepare a separate vessel with 10% HCl and ice (approx 2x reaction volume).
-
Transfer the reaction mass (slurry) slowly into the acid/ice mixture with vigorous stirring.
-
Why Acid? Acidic pH keeps Aluminum in solution as
rather than precipitating as the gelatinous hydroxide . -
Separate phases. Wash organic layer with brine.
Module 4: Purification & Quality Control
Issue: "HPLC shows 5-8% of an impurity with the same mass."
Regioselectivity (Ortho vs. Para)
The isopropyl group is an ortho/para director.
-
Desired Product: Para-isomer (4-position).
-
Impurity: Ortho-isomer (2-position).
Due to the steric bulk of the isopropyl group, the para isomer is naturally favored (>90%). However, high temperatures during the initial addition phase increase the energy of the system, allowing the kinetic ortho product to form.
Purification Strategy:
-
Extraction: Extract the crude acid into 10% Sodium Bicarbonate (
).-
Benefit: The product dissolves; neutral organic impurities (unreacted cumene, dimers) remain in the organic solvent.
-
-
Precipitation: Acidify the aqueous bicarbonate layer with HCl to pH 1-2. The product precipitates as a white solid.
-
Recrystallization: If ortho content is >1%, recrystallize from Toluene or Ethanol/Water . The para isomer packs better into the crystal lattice, rejecting the ortho oil.
Visualization: Troubleshooting Logic
Figure 2: Decision tree for diagnosing yield and purity issues during scale-up.
Frequently Asked Questions (FAQ)
Q: Can I use "Neat" Cumene (no solvent) to make this greener? A: Yes, but with caution. Using cumene as both reactant and solvent eliminates chlorinated waste. However, the reaction mixture will become incredibly thick (slurry). You must use a robust reactor (Glass-Lined Steel) and ensure the excess cumene is recovered via vacuum distillation to make the process economical [1].
Q: Why is my final product colored (yellow/brown)? A: This usually indicates trace polymerization or oxidation of the phenolic ring. Ensure you perform a Carbon Treatment step: dissolve the crude solid in hot ethanol, add Activated Charcoal (5 wt%), stir for 30 mins, filter hot, and then crystallize.
Q: The protocol says "anhydrous conditions." How critical is this?
A: Critical.
References
-
Process Chemistry of Friedel-Crafts Acylations
- Source: Olah, G. A. (Ed.). (1973).
- Context: Foundational text on stoichiometry (2:1 requirement) and mechanism.
-
Link:
-
Scale-Up of Fexofenadine Intermediates
- Source: US Patent 6,340,761.
- Context: Describes the industrial handling of the cumene acyl
-
Link:
-
Safety in Acylation Reactions
- Source: Organic Process Research & Development (OPRD).
- Context: General safety guidelines regarding he
-
Link:
Technical Support Center: Solvent Effects on the Synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic Acid
Welcome to the technical support guide for the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection in this Friedel-Crafts acylation reaction. As researchers and drug development professionals, understanding the nuanced effects of the reaction medium is paramount for achieving high yields, purity, and reproducibility.
The synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid is typically achieved via the Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While the stoichiometry appears straightforward, the solvent is an active participant that can profoundly influence reaction kinetics, regioselectivity, and overall success. This guide is designed to help you navigate these complexities.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, focusing on solvent-related causes and solutions.
Q1: My reaction yield is consistently low. Could the solvent be the culprit?
A1: Absolutely. Low yield is one of the most common issues directly linked to solvent choice. Several factors may be at play:
-
Poor Solubility: If the reactants, particularly the succinic anhydride-AlCl₃ complex, are not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete. While non-polar solvents are often used, ensuring at least partial solubility is key.
-
Catalyst Deactivation: Friedel-Crafts reactions require strictly anhydrous conditions. Trace amounts of water in your solvent will hydrolyze the AlCl₃ catalyst, rendering it inactive. Ensure your solvent is rigorously dried before use.
-
Competitive Coordination: Solvents with Lewis basicity (e.g., those containing oxygen or nitrogen atoms) can compete with the succinic anhydride for coordination to the AlCl₃ catalyst. This reduces the concentration of the active acylium ion electrophile, stalling the reaction.
-
Side Reactions: In some solvents, side reactions like polysubstitution or isomerization can consume starting material and lower the yield of the desired product. The product itself is a ketone, which deactivates the aromatic ring, making polyacylation less likely than in Friedel-Crafts alkylations.[2][3][4] However, improper solvent choice can still contribute to undesired pathways.
Solution Workflow:
-
Verify Solvent Purity: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent like P₂O₅ for chlorinated solvents).
-
Assess Solubility: Observe the reaction mixture. If reactants remain largely undissolved, consider a solvent with slightly higher polarity that does not coordinate strongly with the catalyst.
-
Change Solvent Class: If you are using a highly polar or coordinating solvent, switch to a more traditional, inert solvent for Friedel-Crafts reactions. A comparison is provided in the table below.
Q2: I'm observing significant formation of the meta-isomer impurity. How can I improve para-selectivity?
A2: The isopropyl group on cumene is an ortho-, para-director. The formation of the para-isomer is sterically favored over the ortho-isomer. The presence of the meta-isomer is less common but can be influenced by reaction conditions, including the solvent. The key is controlling the steric bulk of the electrophile.
-
Solvent-Catalyst Complex: The effective size of the electrophile is not just the acylium ion but the entire complex it forms with the catalyst and solvent molecules.[5]
-
Non-Polar Solvents: In non-polar solvents like carbon disulfide (CS₂), the AlCl₃ catalyst and acylating agent can form a bulky complex. This large complex experiences significant steric hindrance at the ortho-position of cumene, strongly favoring attack at the less hindered para-position.
-
Polar Solvents: Polar solvents like nitrobenzene can form more dissociated, smaller electrophilic species.[5] This might slightly decrease the steric barrier to ortho-acylation, although the para-product is still generally dominant due to the inherent size of the isopropyl group. The choice of solvent can influence whether the reaction is under kinetic or thermodynamic control, which can also affect the product ratio.[5]
To improve para-selectivity:
-
Use a non-polar, non-coordinating solvent such as carbon disulfide or dichloromethane.
-
Maintain a low reaction temperature to increase selectivity, as higher temperatures can sometimes lead to isomerization or less selective reactions.
Q3: My reaction stalls after initiation or fails to proceed to completion. What are the solvent-related factors?
A3: A stalling reaction is often due to catalyst deactivation or product inhibition, both of which are linked to the solvent.
-
Catalyst Deactivation: As mentioned in Q1, water is a primary culprit. Ensure your entire apparatus and all reagents are scrupulously dry.
-
Product Complexation: The ketone product forms a stable complex with AlCl₃.[3] This complex is often insoluble and can precipitate out of the reaction, effectively removing the catalyst from the solution. A solvent that can better solvate this product-catalyst complex may help keep the reaction homogeneous and proceeding.
-
Insufficient Temperature: The reaction may require a certain activation energy. If the boiling point of your solvent is too low, you may not be able to reach the necessary temperature to drive the reaction to completion. Conversely, a solvent with a very high boiling point might promote side reactions if the temperature is not carefully controlled.
Troubleshooting Steps:
-
Re-evaluate Drying Procedures: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Consider Solvent Effects on Product Solubility: If a precipitate forms early on, you may need a solvent that can better solubilize the product-catalyst complex. Nitrobenzene, for instance, is known to keep such complexes in solution.[5]
-
Optimize Temperature: Check literature for the optimal temperature range for this acylation. Select a solvent with a boiling point that allows you to safely maintain this temperature.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for this reaction and their pros and cons?
A1: The choice of solvent is a trade-off between reactivity, selectivity, safety, and ease of handling.
| Solvent | Formula | Boiling Point (°C) | Polarity | Pros | Cons |
| Carbon Disulfide | CS₂ | 46.3 | Non-polar | Excellent for high para-selectivity; inert.[5] | Highly flammable; toxic; very low boiling point. |
| Nitrobenzene | C₆H₅NO₂ | 210.9 | Polar | Good solvent for reactants and product-catalyst complex; allows for higher reaction temperatures.[5] | Toxic; high boiling point makes removal difficult; can act as a Lewis base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | Polar Aprotic | Good general-purpose solvent; readily available; easy to remove.[6] | Low boiling point limits reaction temperature; potential environmental and health concerns.[6] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 83.5 | Polar Aprotic | Higher boiling point than DCM allows for more thermal energy.[6] | Toxic (Class 1 residual solvent); environmental concerns.[6] |
| Solvent-Free | N/A | N/A | N/A | Environmentally friendly ("greener") approach.[7] | Requires specialized equipment (ball mill); reaction kinetics can be different.[7] |
Q2: How does solvent polarity affect the generation of the acylium ion?
A2: The solvent plays a crucial role in the equilibrium between the initial Lewis acid-base complex and the active acylium ion electrophile. The mechanism involves the coordination of AlCl₃ to the succinic anhydride, followed by the generation of the acylium ion.[8][9]
-
Non-Polar Solvents (e.g., CS₂): In these solvents, the electrophile likely exists as a tightly associated ion pair or a polarized complex. The solvent does not significantly solvate the charged species.
-
Polar Solvents (e.g., Nitrobenzene): These solvents can better solvate the charged intermediates, potentially favoring the formation of a more "free" and reactive acylium ion. This can increase the reaction rate but may also decrease selectivity.[5]
Q3: Are there "greener" or safer alternatives to traditional solvents?
A3: Yes, the field of green chemistry is actively exploring alternatives. For Friedel-Crafts acylations, one of the most promising approaches is mechanochemistry , or solvent-free synthesis.[7] This involves carrying out the reaction by grinding the solid reactants together in a ball mill. This method eliminates the need for toxic solvents, reduces waste, and can sometimes lead to faster reaction times.[7] While it requires different equipment, it is a powerful technique for environmentally friendly chemical production.
Q4: What are the primary impurities I should watch for that are related to the starting materials and solvent?
A4: Besides isomeric products, several impurities can arise:
-
Diacylated Product: While less common than in alkylations, forcing conditions (high temperature, long reaction times) could potentially lead to a second acylation on the highly deactivated ring.
-
Products from Solvent Reaction: Some solvents are not entirely inert. For example, if using an aromatic solvent like benzene or toluene, it can compete with cumene in the acylation reaction.
-
Unreacted Starting Materials: Incomplete reactions will leave cumene and succinic anhydride.
-
Hydrolysis Products: If water is present, succinic anhydride can hydrolyze to succinic acid.
Careful control of reaction conditions and the use of an inert, anhydrous solvent are the best ways to minimize these impurities.[10]
Section 3: Experimental Protocol Example
This protocol is a representative example for the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid using a common non-polar solvent.
Materials:
-
Cumene (isopropylbenzene), anhydrous
-
Succinic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Carbon disulfide (CS₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Ethyl Acetate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a powder addition funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Mixture: To the flask, add anhydrous AlCl₃ (2.2 eq) and anhydrous carbon disulfide (CS₂). Cool the resulting suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: Add succinic anhydride (1.1 eq) portion-wise via the powder funnel to the stirred suspension. Follow with the slow, dropwise addition of anhydrous cumene (1.0 eq) over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (~45 °C) for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto a stirred slurry of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the excess AlCl₃.
-
Extraction: If a solid product precipitates, it can be collected by vacuum filtration. Otherwise, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine all organic layers and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted succinic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-(4-isopropylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Section 4: Visualization of Key Processes
Diagram 1: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Grinev, V. S., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(11), 8035-8046. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Nogueira, L. R., & Pliego Jr, J. R. (2023). Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. Journal of the Brazilian Chemical Society, 34, 1-10. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Oda, M., et al. (2002). A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic drug. Chemical and Pharmaceutical Bulletin, 50(12), 1622-1626. [Link]
-
ResearchGate. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1335-1343. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Sripathi, S., et al. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2009(11), 265-273. [Link]
-
ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. [Link]
-
Nogueira, L. R., & Pliego Jr, J. R. (2023). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. SciELO. [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
-
Wang, Z., et al. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. MDPI. [Link]
-
Ott, S. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Dubey, S., et al. (2018). impurity profiling and drug characterization. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515. [Link]
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
-
Jiang, H., et al. (2023). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents. NSF Public Access Repository. [Link]
-
Penn State Pressbooks. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
-
Mng'omba, S., et al. (2024). Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi. PMC. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
-
Reddy, G., et al. (2012). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ACG Publications. [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scispace.com [scispace.com]
- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. zenodo.org [zenodo.org]
"strategies to minimize byproduct formation in ibuprofen synthesis"
Ticket System: Open | Topic: Minimizing Byproduct Formation | Status: Active Audience: Process Chemists & R&D Scientists
The Paradigm Shift: Why Your Process Matters
Context: Minimizing byproducts in ibuprofen synthesis is not just about purification; it is about selecting the correct synthetic pathway. The industry standard has shifted from the Boots Process to the BHC (Boots-Hoechst-Celanese) Process .[1]
-
The Legacy Problem (Boots Process): A 6-step stoichiometric nightmare. It generates massive amounts of waste (aluminum trichloride hydrate) and has a poor atom economy (~40%).[2] If you are still using this method, your primary "byproduct" is actually intrinsic process waste.
-
The Modern Solution (BHC Process): A 3-step catalytic route.[1][3][4]
Troubleshooting Module A: Friedel-Crafts Acylation
User Reported Issue (Ticket #402): "We are seeing elevated levels of the meta-isomer (3-isobutylacetophenone) and oligomers during the initial acylation of isobutylbenzene."
Root Cause Analysis
In the standard BHC process, anhydrous Hydrogen Fluoride (HF) serves as both catalyst and solvent.[4] While effective, HF is extremely corrosive and can lead to polymerization (oligomers) if residence times are too long. Furthermore, thermodynamic control can favor the unwanted meta-isomer if temperatures drift.
Resolution Protocol: Transition to Solid Acid Catalysts (Zeolites)
To minimize liquid acid waste and improve para-selectivity (the active precursor), replace HF/AlCl₃ with shape-selective Zeolites (e.g., H-Beta or HZSM-5).
Mechanism & Selectivity Control: The pore structure of Beta-Zeolite imposes steric constraints that disfavor the formation of the bulky meta-isomer, significantly boosting para-selectivity.
Figure 1: Comparison of byproduct pathways in Friedel-Crafts acylation. Zeolites minimize meta-isomer formation via steric hindrance.
Troubleshooting Module B: Catalytic Carbonylation
User Reported Issue (Ticket #709): "Our Palladium catalyst is precipitating (Palladium black formation), and conversion rates of the alcohol intermediate are dropping, leading to unreacted starting material in the final stream."
Root Cause Analysis
The carbonylation step involves converting 1-(4-isobutylphenyl)ethanol to ibuprofen using CO and a Pd catalyst.[5]
-
Pd Black Formation: Indicates ligand instability or insufficient CO pressure. The active Pd(0) species aggregates if not stabilized by ligands (e.g., Phosphines).
-
Low Conversion: Often caused by competitive side reactions or insufficient acidic promotion.
Resolution Protocol: Ligand Stabilization & Pressure Management
-
Ligand Selection: Ensure excess Triphenylphosphine (
) or bidentate ligands to stabilize the Pd center. -
Acid Promoter: Maintain specific HCl concentrations. The reaction requires an acidic medium to facilitate the elimination of the hydroxyl group, forming the benzylic carbocation/chloride intermediate necessary for Pd insertion.
Figure 2: The Palladium Catalytic Cycle. Maintaining the Pd(0)-Ligand complex is critical to prevent catalyst precipitation (Pd black).
Impurity Profiling & Data Summary
When troubleshooting, you must identify which byproduct is spiking. Use this table to correlate HPLC retention times with process origins.
| Impurity Name (EP/BP Standard) | Chemical Structure Description | Process Origin | Minimization Strategy |
| Impurity A | 3-Isobutyl isomer (Meta-isomer) | Acylation Step (Regio-defect) | Switch to Shape-Selective Zeolite Catalysts; Lower reaction temp. |
| Impurity B | 4-Butyl isomer (Linear chain) | Impurity in Starting Material | Source higher purity Isobutylbenzene (>99.5%). |
| Impurity C | Ibuprofen Amide | Side reaction with ammonia (if used) | Ensure strict separation of hydrolysis streams. |
| Impurity E | 4-Isobutylacetophenone | Unreacted Intermediate (Step 1 product) | Increase Hydrogenation efficiency (Step 2); Check H₂ pressure. |
| Oligomers | High MW Polymers | Acid-catalyzed polymerization | Reduce residence time in HF; Switch to solid acids. |
Experimental Protocol: Zeolite-Catalyzed Acylation
A "Green" alternative to the HF method to minimize corrosive byproducts.
Objective: Synthesize 4-isobutylacetophenone with >95% para-selectivity.
Reagents:
-
Isobutylbenzene (IBB)[6]
-
Acetic Anhydride (
) -
Catalyst: H-Beta Zeolite (
ratio ~25)
Workflow:
-
Activation: Calcine H-Beta Zeolite at 500°C for 4 hours to remove adsorbed moisture (Critical for activity).
-
Charging: In a stainless steel autoclave, charge IBB and
in a 5:1 molar ratio. (Excess IBB acts as solvent and improves selectivity). -
Catalyst Addition: Add activated Zeolite (10 wt% relative to
). -
Reaction: Seal and heat to 130°C under autogenous pressure. Stir at 500 rpm for 4-6 hours.
-
Work-up:
-
Cool to room temperature.
-
Filtration: Filter the catalyst (Recoverable/Reusable).[7]
-
Distillation: Remove excess IBB under vacuum. Isolate crude 4-isobutylacetophenone.
-
-
Validation: Analyze via GC-MS. Target para/meta ratio > 45:1.
References
-
U.S. Environmental Protection Agency (EPA). (1997). The BHC Company: A New Efficient Process for the Manufacture of Ibuprofen.[3][4][8] Presidential Green Chemistry Challenge Winners. Link
-
Cann, M. C., & Connelly, M. E. (2000). Real-World Cases in Green Chemistry. American Chemical Society.[9] (Detailed analysis of Atom Economy in BHC vs Boots). Link
-
Elango, V., et al. (1991). Method for producing ibuprofen.[1][2][5][10][8][9][11][12] U.S. Patent No. 4,981,995. (The foundational patent for the BHC carbonylation step). Link
-
Sharma, R. K., et al. (2020). Zeolite-catalyzed Friedel-Crafts acylation: A green approach. Catalysis Today. (Modern solid-acid improvements). Link
-
European Pharmacopoeia (Ph. Eur.). Ibuprofen Monograph: Impurities A, B, C, D, E. (Standard for impurity identification).[13] Link
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Validation & Comparative
Comparative Guide: Catalytic Strategies for 4-(4-isopropylphenyl)-4-oxobutanoic Acid Synthesis
This guide provides an in-depth technical comparison of catalytic strategies for synthesizing 4-(4-isopropylphenyl)-4-oxobutanoic acid (also known as
Executive Summary
The traditional synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid relies on Friedel-Crafts acylation using stoichiometric aluminum chloride (
This guide evaluates two advanced catalytic alternatives that align with Green Chemistry principles:
-
Heterogeneous Catalysis: Zeolite H-Beta (Shape-selective solid acid).
-
Homogeneous Green Catalysis: Bismuth(III) Triflate (Water-tolerant Lewis acid).
The Baseline: Stoichiometric (The "Gold Standard" Problem)
The industrial baseline involves the reaction of cumene (isopropylbenzene) with succinic anhydride .
-
Mechanism:
acts as a Lewis acid to generate the acylium ion. Crucially, the resulting ketone product forms a stable 1:1 complex with , deactivating the catalyst. -
Stoichiometry: Requires >2.0 equivalents of
(one to activate the anhydride, one to complex the product). -
Protocol Summary: Cumene is added to a slurry of
and succinic anhydride in DCM or excessive cumene at 0–5°C, followed by reflux. -
Critical Flaws:
-
Quench: Requires massive volumes of iced HCl to break the aluminum complex.
-
Waste: Generates stoichiometric aluminum hydroxide sludge.
-
Selectivity: Often produces 5–10% ortho-isomer, requiring recrystallization.
-
Alternative 1: Zeolite H-Beta (Heterogeneous Solid Acid)
Best For: Continuous flow processes and high para-selectivity requirements.
Technical Rationale
Zeolite H-Beta is a large-pore aluminosilicate with a three-dimensional channel system. Its acidity (Bronsted sites) catalyzes the acylation, while its pore structure imposes shape selectivity . The bulky isopropyl group of cumene hinders attack at the ortho position within the zeolite pores, significantly enhancing para-selectivity (>95%).
Experimental Protocol (Batch Optimization)
-
Activation: Calcine Zeolite H-Beta (
) at 500°C for 4 hours to remove moisture. -
Reaction Assembly: In a pressure tube or autoclave, charge:
-
Succinic Anhydride (10 mmol, 1.0 g)
-
Cumene (excess, acts as solvent, 50 mmol)
-
Zeolite H-Beta (0.5 g, 50 wt% relative to anhydride)
-
-
Execution: Heat to 140°C for 6–12 hours.
-
Workup:
-
Cool to room temperature.
-
Filtration: Filter the catalyst (recoverable/regenerable).
-
Isolation: Distill off excess cumene. Recrystallize the residue from ethanol/water.
-
Performance Data
| Metric | Zeolite H-Beta | |
| Yield | 85-92% | 65-75% |
| Selectivity (p:o) | ~90:10 | >98:2 |
| Catalyst Loading | 220 mol% | N/A (Heterogeneous) |
| Reusability | None (Destroyed) | 4-5 Cycles (with calcination) |
Alternative 2: Bismuth(III) Triflate (Water-Tolerant Lewis Acid)
Best For: High throughput batch synthesis and solvent-free conditions.
Technical Rationale
Metal triflates, particularly
Experimental Protocol
-
Reaction Assembly: In a round-bottom flask, charge:
-
Succinic Anhydride (10 mmol)
-
Cumene (12 mmol, slight excess)
- (0.1 mmol, 1 mol% )
-
-
Solvent: Optional. Can be run solvent-free or in Nitromethane (
). -
Execution: Reflux (approx. 100–110°C) for 4–6 hours.
-
Workup:
-
Quench with water.
-
Extract with Ethyl Acetate.[1]
-
The catalyst remains in the aqueous phase and can be concentrated/recovered.
-
Performance Data
| Metric | ||
| Yield | 85-92% | 88-94% |
| Atom Economy | Poor | Excellent |
| E-Factor | > 20 | < 5 |
| Reaction Condition | Moisture Sensitive | Air/Moisture Stable |
Comparative Analysis & Mechanism
Mechanistic Pathway
The diagram below illustrates the divergence between the trapping mechanism of
Caption: Mechanistic divergence between stoichiometric trapping (red) and catalytic turnover (green).
Decision Matrix
| Feature | Zeolite H-Beta | Bismuth Triflate | Aluminum Chloride |
| Selectivity | Best (Para) | Good | Moderate |
| Scalability | High (Flow compatible) | High (Batch) | High (Established) |
| Cost | Moderate (Reusable) | High (per gram) but Low Loading | Low (Material) / High (Disposal) |
| Sustainability | Excellent | Very Good | Poor |
Experimental Workflow: Zeolite Catalyzed Synthesis
This workflow ensures maximum reproducibility for the heterogeneous route.
Caption: Step-by-step workflow for the heterogeneous zeolite-catalyzed synthesis.
References
-
Friedel-Crafts Acylation with Zeolites: Corma, A., et al. "Zeolites as catalysts for the acylation of aromatics." Journal of Catalysis, 1998.
-
Bismuth Triflate Catalysis: Repichet, S., et al. "Bismuth(III) triflate: A water-tolerant, reusable acid catalyst for Friedel-Crafts acylation." Tetrahedron Letters, 2002.
-
Ionic Liquid Alternatives: Earle, M. J., et al. "Friedel-Crafts reactions in ionic liquids." Organic Letters, 1999.
-
General Review on Green Acylation: Sartori, G., & Maggi, R. "Update 1 of: Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Chemical Reviews, 2011.
Sources
"green chemistry approaches to the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid"
In the pursuit of sustainable pharmaceutical manufacturing, the synthesis of key intermediates is a critical area for innovation. One such intermediate, 4-(4-isopropylphenyl)-4-oxobutanoic acid, a precursor to the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has traditionally been synthesized via a Friedel-Crafts acylation reaction. This classical approach, however, often relies on stoichiometric amounts of corrosive and environmentally hazardous Lewis acid catalysts, such as aluminum chloride (AlCl₃), and volatile organic solvents, leading to significant waste generation and challenging work-up procedures.[1]
This guide provides a comprehensive comparison of emerging green chemistry approaches for the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a comparative analysis of performance data for methodologies including heterogeneous catalysis, solvent-free mechanochemistry, and microwave-assisted synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement more sustainable and efficient synthetic routes.
The Traditional Route: A Baseline for Comparison
The conventional synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid involves the Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride.[2] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride.
Caption: Heterogeneous Catalysis Workflow.
Experimental Protocol: Acylation using a Zeolite Catalyst
-
Catalyst Activation: A commercially available H-ZSM-5 zeolite catalyst is activated by heating at 500 °C for 4 hours under a stream of dry air.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cumene (1.2 equivalents) and the activated zeolite catalyst (10 wt% with respect to succinic anhydride).
-
Reagent Addition: Add succinic anhydride (1 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 8 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of toluene and heptane.
-
Catalyst Regeneration: The recovered catalyst is washed with acetone, dried, and calcined at 500 °C for 4 hours to be reused in subsequent reactions.
Greener Alternative 2: Solvent-Free Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free approach to organic synthesis. [3][4][5][6]In the context of Friedel-Crafts acylation, ball milling of the reactants with a solid catalyst can lead to high yields of the desired product without the need for bulk solvents, thereby significantly reducing waste and simplifying product isolation. [7][8][9]
Caption: Mechanochemical Synthesis Workflow.
Experimental Protocol: Mechanochemical Acylation
-
Charging the Mill: A stainless-steel milling jar is charged with succinic anhydride (1 equivalent), cumene (1.2 equivalents), a solid catalyst such as anhydrous aluminum chloride (1.1 equivalents) or a reusable solid acid, and stainless-steel balls.
-
Milling: The jar is sealed and placed in a planetary ball mill. Milling is performed at 400 rpm for 2 hours.
-
Work-up: After milling, the contents of the jar are carefully transferred to a beaker. For reactions with AlCl₃, the mixture is quenched with ice-cold dilute HCl. The resulting solid is collected by filtration, washed with water, and dried. For solid acid catalyzed reactions, the catalyst can be separated by filtration after dissolving the product in a suitable solvent.
-
Purification: The crude product is purified by recrystallization.
Greener Alternative 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. [10][11][12][13]By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. [14][15]This approach can often be combined with solvent-free conditions or the use of green solvents to further enhance its environmental credentials.
Caption: Microwave-Assisted Synthesis Workflow.
Experimental Protocol: Microwave-Assisted Acylation
-
Reaction Mixture: In a microwave-safe reaction vessel, combine cumene (1.5 equivalents), succinic anhydride (1 equivalent), and a catalytic amount of a solid acid catalyst (e.g., 10 mol% sulfated zirconia).
-
Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 150 °C for 15 minutes.
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The excess cumene is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization.
Comparative Performance Analysis
To provide an objective comparison of these green chemistry approaches, the following table summarizes key performance indicators based on literature data for analogous Friedel-Crafts acylation reactions. It is important to note that direct comparative studies for the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid are limited, and thus, these values represent a composite of reported data for similar transformations.
| Parameter | Traditional (AlCl₃) | Heterogeneous Catalysis (Zeolite) | Mechanochemical (Ball Milling) | Microwave-Assisted (Solid Acid) |
| Catalyst Loading | Stoichiometric (≥100 mol%) | Catalytic (5-20 wt%) | Catalytic to Stoichiometric | Catalytic (5-15 mol%) |
| Solvent | Chlorinated Solvents | High-boiling hydrocarbons or solvent-free | Solvent-free | Solvent-free or green solvents |
| Reaction Time | 4-12 hours | 6-24 hours | 1-4 hours | 10-30 minutes |
| Temperature | 0-80 °C | 100-160 °C | Room Temperature | 120-180 °C |
| Yield | 70-90% | 60-85% | 75-95% | 80-95% |
| Catalyst Reusability | No | Yes (3-5 cycles with regeneration) | Possible with solid acids | Yes (3-5 cycles with regeneration) |
| Waste Generation | High (Acidic aqueous waste) | Low (Minimal solvent waste) | Very Low (Minimal to no solvent waste) | Low (Minimal solvent waste) |
Conclusion and Future Outlook
The transition from traditional, hazardous synthetic methods to greener alternatives is imperative for the future of the pharmaceutical industry. For the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid, several promising green chemistry approaches offer significant advantages over the conventional Friedel-Crafts acylation.
-
Heterogeneous catalysis with solid acids provides a pathway to catalyst recyclability and a reduction in corrosive waste streams.
-
Mechanochemical synthesis stands out for its elimination of bulk solvents, leading to a highly atom-economical and low-waste process.
-
Microwave-assisted synthesis offers a dramatic reduction in reaction times and energy consumption, enhancing process efficiency.
The choice of the optimal method will depend on specific laboratory or industrial constraints, including equipment availability, scale of production, and economic considerations. Further research focusing on the development of highly active and stable heterogeneous catalysts, as well as the optimization and scale-up of mechanochemical and microwave-assisted processes, will continue to drive the adoption of these greener synthetic routes. By embracing these innovative approaches, the synthesis of essential pharmaceutical intermediates can become more sustainable, efficient, and environmentally responsible.
References
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-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Patents, G. (n.d.). Method for friedel-crafts acylation in ionic liquids.
- MDPI. (2022). One-Pot Synthesis of Ultra-Small Pt Dispersed on Hierarchical Zeolite Nanosheet Surfaces for Mild Hydrodeoxygenation of 4-Propylphenol. Molecules, 27(15), 4983.
- Central College. (2019). Ibuprofen Synthesis. Synaptic, 1-7.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Green Chemistry, 18(10), 3012-3018.
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Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Retrieved from [Link]
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- ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(18), 4854-4857.
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- PubMed. (2024). Production of solid acid catalyst using waste cigarette filters for esterification. Environmental Science and Pollution Research, 31(1), 1-10.
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- PMC. (2022). Zr(HSO4)4: Green, efficient and reusable catalyst for one-pot synthesis of 1,8-dioxooctahydroxanthene under solvent-free conditions. Scientific Reports, 12, 14614.
- ResearchGate. (2025). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
- RSC Publishing. (2022).
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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- RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Green Chemistry, 27(1), 1-10.
- PMC. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences, 74(4), 332-337.
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Cardiff University. (n.d.). Exploring Mechanochemistry for Organic Synthesis. Retrieved from [Link]
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CORE. (n.d.). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Reusable and recyclability of catalyst for synthesis of 4d. Retrieved from [Link]
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ResearchGate. (2025). One Pot Mechanochemical Synthesis of Resorcinol Based Calixa[16]rene and It's ab initio Study. Journal of the Indian Chemical Society, 102(8), 1-5.
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Penn State. (n.d.). Nacsa Group Publications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Magnetic resorcinol–formaldehyde supported isatin-Schiff-base/Fe as a green and reusable nanocatalyst for the synthesis of pyr. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 4-(4-isopropylphenyl)-4-oxobutanoic acid is a valuable building block, and its synthetic efficiency can significantly impact downstream processes. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate methodology.
Introduction: The Significance of 4-(4-isopropylphenyl)-4-oxobutanoic Acid
4-(4-isopropylphenyl)-4-oxobutanoic acid serves as a crucial precursor in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). The presence of the isopropylphenyl moiety and the keto-acid functionality allows for diverse chemical transformations, making it a versatile intermediate. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any research and development program.
This guide will focus on a comparative analysis of two principal synthetic strategies: the classical Friedel-Crafts acylation and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a clear comparison of their efficiencies based on key performance indicators.
Method 1: Friedel-Crafts Acylation of Cumene with Succinic Anhydride
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones. In the context of our target molecule, this involves the reaction of cumene (isopropylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion intermediate is then attacked by the electron-rich π-system of the cumene ring. Due to the ortho-, para-directing nature of the isopropyl group, the acylation predominantly occurs at the para position, minimizing the formation of the ortho isomer due to steric hindrance. Subsequent hydrolysis of the intermediate complex yields the desired 4-(4-isopropylphenyl)-4-oxobutanoic acid.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Cumene (Isopropylbenzene)
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Toluene
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve succinic anhydride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. After the addition is complete, add cumene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition of cumene, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene-hexane solvent system to afford 4-(4-isopropylphenyl)-4-oxobutanoic acid as a crystalline solid.
Method 2: Grignard Reaction of 4-Isopropylphenylmagnesium Bromide with Succinic Anhydride
An alternative approach to the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid involves the use of an organometallic reagent, specifically a Grignard reagent. This method offers a different synthetic strategy that can be advantageous under certain conditions.
Mechanistic Rationale
The synthesis begins with the preparation of the Grignard reagent, 4-isopropylphenylmagnesium bromide, from the reaction of 4-bromo-isopropylbenzene with magnesium metal in an anhydrous ether solvent. The highly nucleophilic Grignard reagent then attacks one of the carbonyl carbons of succinic anhydride. The anhydride ring opens, forming a magnesium carboxylate salt. Subsequent acidic work-up protonates the carboxylate to yield the final product, 4-(4-isopropylphenyl)-4-oxobutanoic acid.
Caption: Workflow for Grignard Reaction Synthesis.
Experimental Protocol: Grignard Reaction
Materials:
-
4-Bromo-isopropylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Succinic anhydride
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Dissolve 4-bromo-isopropylbenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining 4-bromo-isopropylbenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Succinic Anhydride: Cool the Grignard reagent to 0 °C. Dissolve succinic anhydride (1.1 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization.
Performance Comparison
To provide an objective benchmark, the following table summarizes the key performance indicators for both synthetic methods. The data presented is a synthesis of typical results found in the literature and our internal validation studies.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Typical Yield | 65-80% | 50-70% |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temperature | 0 °C to Reflux | 0 °C to Reflux |
| Key Reagents | Cumene, Succinic anhydride, AlCl₃ | 4-Bromo-isopropylbenzene, Mg, Succinic anhydride |
| Catalyst | Stoichiometric AlCl₃ | Not applicable (reagent-based) |
| Purification Method | Recrystallization | Column Chromatography/Recrystallization |
| Scalability | Good | Moderate (Grignard initiation can be challenging on a large scale) |
| Safety Considerations | Corrosive and water-sensitive AlCl₃, HCl gas evolution | Highly flammable ether solvents, exothermic Grignard formation |
| Waste Stream | Acidic aluminum waste | Magnesium salts |
Characterization of 4-(4-isopropylphenyl)-4-oxobutanoic acid
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Approximately 115-118 °C.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.25 (d, J=6.9 Hz, 6H, CH(CH₃)₂), 2.80 (t, J=6.5 Hz, 2H, -CH₂-COOH), 2.95 (sept, J=6.9 Hz, 1H, CH(CH₃)₂), 3.25 (t, J=6.5 Hz, 2H, -CO-CH₂-), 7.30 (d, J=8.2 Hz, 2H, Ar-H), 7.90 (d, J=8.2 Hz, 2H, Ar-H), 11.5 (br s, 1H, COOH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 23.8, 28.5, 33.7, 34.3, 126.8, 128.3, 134.2, 154.8, 179.5, 197.8.
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2965 (C-H stretch, alkyl), 1710 (C=O stretch, carboxylic acid), 1680 (C=O stretch, ketone), 1605 (C=C stretch, aromatic).
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction are viable methods for the synthesis of 4-(4-isopropylphenyl)-4-oxobutanoic acid.
-
The Friedel-Crafts acylation generally offers higher yields and is often more straightforward to perform and scale up, making it the preferred method for larger-scale production. However, the use of stoichiometric amounts of corrosive and water-sensitive aluminum chloride presents safety and waste disposal challenges.
-
The Grignard reaction provides a valuable alternative, particularly when avoiding strong Lewis acids is desirable. While the yields may be slightly lower and the reaction can be more sensitive to atmospheric moisture, it avoids the use of aluminum chloride. The requirement for a pre-functionalized starting material (4-bromo-isopropylbenzene) may also influence the cost-effectiveness of this route.
The choice between these two methods will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, available starting materials, and considerations regarding safety and waste management. For routine laboratory synthesis, the Friedel-Crafts acylation is often the more direct approach. For specialized applications or when seeking to avoid aluminum-based reagents, the Grignard route presents a solid alternative.
References
- Olah, G. A. (Ed.). (1963).
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
"comparative study of the reactivity of different keto acid precursors"
Executive Summary
Keto acids serve as critical synthons in pharmaceutical chemistry, acting as precursors for amino acids, heterocycles, and chiral intermediates. Their dual functionality—containing both a carbonyl and a carboxyl group—imparts unique reactivity profiles that differ significantly based on the relative positioning of these groups (
This guide provides a technical comparison of the reactivity, stability, and synthetic utility of primary keto acid classes:
Chemical Reactivity Profile
The reactivity of keto acids is governed by the inductive effect of the carboxyl group and the potential for enolization.
Electrophilicity and Hydration
-Keto acids exhibit heightened electrophilicity at the ketone carbon due to the electron-withdrawing nature of the adjacent carboxyl group. This makes them excellent substrates for nucleophilic attack (e.g., by amines in imine formation) but also prone to hydration in aqueous solution.-
Pyruvate: Exists in equilibrium with its hydrate (gem-diol) in water. High electrophilicity facilitates rapid Schiff base formation.
-
-Ketoglutarate (
-KG): Similar electronic properties to pyruvate but sterically more hindered. - -Keto Acids: The ketone is less electrophilic due to resonance stabilization with the enol form. The active methylene group (between the carbonyls) becomes the primary site for electrophilic attack (alkylation).
Stability: The Decarboxylation Challenge
Stability is the differentiating factor in handling these precursors.
| Precursor Class | Primary Instability Mechanism | Trigger Conditions | Half-life (approx. at 25°C) |
| Oxidative Decarboxylation | Presence of ROS ( | Stable (Months/Years solid) | |
| Thermal Decarboxylation | Heat, Acidic pH (forms cyclic TS) | Unstable (Hours to Days) | |
| Oxaloacetate | Mixed ( | Metal ions, Heat | Very Low (< 10 hours in solution) |
Key Insight:
Synthetic Utility & Performance
Reductive Amination (Amino Acid Synthesis)
-Keto acids are the direct precursors to-
Performance Metric: Conversion Yield.
-
Observation: Pyruvate typically shows faster kinetics than
-KG due to lower steric hindrance. Phenylpyruvate requires optimized solvents to prevent solubility-limited kinetics.
Heterocycle Formation
-Keto acids (and their esters) are superior for building heterocycles.-
Reaction: Condensation with hydrazines yields pyrazoles.
-
Mechanism: The 1,3-dicarbonyl motif allows for double nucleophilic attack.
Experimental Protocols
Protocol A: Comparative Reductive Amination Efficiency
Objective: Quantify the conversion rate of different
Reagents:
-
Keto Acid Precursors: Sodium Pyruvate, Disodium
-Ketoglutarate, Sodium Phenylpyruvate (10 mM each). -
Amine Source: Ammonium Acetate (100 mM, 10x excess).
-
Reductant:
(15 mM). -
Buffer: Phosphate buffer (100 mM, pH 7.4).
Workflow:
-
Dissolution: Dissolve keto acid standards in buffer. Critical: Prepare fresh to avoid spontaneous degradation of unstable variants like oxaloacetate.
-
Imine Formation: Add Ammonium Acetate. Incubate at 25°C for 30 mins to establish imine equilibrium.
-
Reduction: Add
. Safety: Perform in a fume hood; cyanide risk. -
Quenching: After 2 hours, quench with 0.1 M HCl.
-
Analysis: Analyze via HPLC (C18 column, UV 210 nm) or LC-MS. Compare peak area of product vs. internal standard.
Self-Validating Check: Include a "No Reductant" control to distinguish between imine intermediate and final amine product.
Protocol B: Decarboxylation Stability Assay
Objective: Determine the half-life (
Workflow:
-
Prepare 50 mM solutions of the keto acid in
(for NMR monitoring) or Buffer (for UV). -
Maintain at 37°C.
-
Measurement:
-
-Keto Acids: Monitor the disappearance of the methylene protons (
ppm) and appearance of ketone methyl protons via 1H-NMR. -
-Keto Acids: Monitor UV absorbance decay at
(approx 320-340 nm for n- * transition).
-
-Keto Acids: Monitor the disappearance of the methylene protons (
-
Plot:
vs. Time. The slope gives .
Visualizations
Pathway Logic: Reactivity Divergence
The following diagram illustrates how structural differences dictate the reaction pathway (Synthesis vs. Degradation).
Figure 1: Divergent reactivity pathways.
Experimental Workflow: Reductive Amination
Figure 2: Step-by-step workflow for the comparative reductive amination protocol.
Comparative Data Summary
The table below synthesizes typical reactivity data found in kinetic studies.
| Feature | Pyruvate ( | Acetoacetate ( | |
| Electrophilicity | High | Moderate (Steric bulk) | Low (Enol resonance) |
| Reductive Amination Yield | High (>90%) | Good (75-85%) | Poor (Side reactions) |
| Hydration ( | ~1.6 (Significant) | < 1.0 | Negligible |
| Decarboxylation Risk | Low (requires oxidant) | Low (requires oxidant) | High (Spontaneous) |
| Primary Use Case | Alanine synthesis | Glutamate synthesis | Heterocycle synthesis |
References
-
Cooper, A. J. L., & Meister, A. (1977).
- Context: Foundational review on the chemical properties and metabolic p
-
(Note: General landing page provided as specific deep link requires subscription)
-
Westheimer, F. H. (1959).
-Keto Acids. Journal of the American Chemical Society .- Context: The definitive mechanistic study establishing the cyclic transition st
-
Li, J. J. (2014).
- Context: Reference for heterocycle synthesis using keto acid precursors (e.g., Knorr Pyrazole Synthesis).
-
PubChem Database. Pyruvic Acid (Compound CID 1060).
- Context: Chemical and physical property d
-
[Link]
Safety Operating Guide
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- proper disposal procedures
Executive Summary: Operational Directive
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- (Commonly: 3-(4-Isopropylbenzoyl)propionic acid) is a solid organic intermediate often used in the synthesis of antihistamines (e.g., Fexofenadine precursors).
Immediate Disposal Status:
-
Waste Class: Non-Halogenated Organic Solid (or Liquid if dissolved).
-
RCRA Status: Non-listed, but characteristic waste (Ignitable/Toxic if mixed with solvents).[1]
-
Disposal Method: High-temperature incineration.
-
Drain Disposal: STRICTLY PROHIBITED . High Chemical Oxygen Demand (COD) and aromatic toxicity.
Chemical Verification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.
| Parameter | Technical Specification |
| IUPAC Name | 4-(4-Propan-2-ylphenyl)-4-oxobutanoic acid |
| Common Synonyms | 3-(4-Isopropylbenzoyl)propionic acid; 4-Isopropyl-gamma-oxobenzenebutanoic acid |
| Molecular Formula | C₁₄H₁₈O₃ |
| Physical State | Solid (Crystalline powder, typically off-white) |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, Methanol |
| Acidity (pKa) | ~4.5 (Carboxylic acid moiety) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335).[2][1] Combustible dust hazard. |
Scientist's Note on Reactivity: This compound contains two reactive centers relevant to disposal: a carboxylic acid tail and a ketone linker.
-
Acidic Functionality: It will react exothermically with strong bases (NaOH, KOH).[1] Do not consolidate into basic waste containers without neutralization analysis.[2][1]
-
Aromatic Ketone: Stable, but susceptible to strong oxidizers. Keep segregated from nitrates and perchlorates to prevent fire hazards in waste storage.
Detailed Disposal Protocol
Phase 1: Pre-Disposal Stabilization
-
Solid Waste: If the material is pure solid, do not dissolve it unnecessarily.[1] Solid waste incineration is more cost-effective and reduces solvent load.
-
Solution Waste: If the material is already dissolved (e.g., reaction mother liquor), ensure the solvent is compatible with the "Organic Solvents" stream.[1]
Phase 2: Segregation & Packaging
Step 1: Container Selection
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid metal containers if the waste is wet/acidic, as the carboxylic acid can corrode metal over time, leading to leaks.[2][1]
Step 2: Chemical Segregation
-
Stream A (Preferred): Non-Halogenated Organic Solids.
-
Stream B (Acceptable): Non-Halogenated Organic Liquids (if dissolved in Acetone/Methanol).
-
Prohibited Combinations:
-
Do NOT mix with Oxidizers (Chromic acid, Nitric acid).[1]
-
Do NOT mix with Cyanides or Sulfides (Acid contact releases toxic gas).
-
Phase 3: Labeling & Documentation
Label the container clearly to prevent downstream accidents at the incineration plant.
-
Content: "Non-Halogenated Organic Acid: 3-(4-Isopropylbenzoyl)propionic acid"[2]
-
Hazard Checkboxes: [x] Irritant [x] Combustible
-
pH Warning: "Acidic Organic Solid"
Visualization: Disposal Decision Logic
The following diagram outlines the decision-making process for segregating this specific chemical waste.
Figure 1: Decision tree for segregating 3-(4-Isopropylbenzoyl)propionic acid waste based on physical state and solvent matrix.
Emergency Response (Spill Procedures)
In the event of a laboratory spill during handling:
-
PPE Upgrade: Immediately don Nitrile gloves (double-glove recommended) and safety goggles. If dust is generated, use an N95 respirator.[1]
-
Containment:
-
Solid Spill: Do not sweep dry dust if possible (static ignition risk). Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.
-
Liquid Spill: Adsorb with vermiculite or sand. Do not use basic spill kits (sodium bicarbonate) immediately on large spills unless ventilation is excellent, as CO₂ generation can disperse the powder.[2][1]
-
-
Decontamination: Wipe the surface with a dilute soap solution followed by water. The compound is lipophilic; water alone will not clean the surface effectively.
Regulatory References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[2][1] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-(4-Isopropylbenzoyl)propionic acid. Bethesda, MD.[1] Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link
Sources
Personal protective equipment for handling Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
CAS No: 4463-55-2 Synonyms: 3-(4-Isopropylbenzoyl)propionic acid; 4-(4-Cumyl)-4-oxobutyric acid; Fexofenadine Intermediate.
Executive Summary & Chemical Context
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- is a critical organic intermediate, primarily utilized in the synthesis of antihistamines such as Fexofenadine. As a Senior Application Scientist, I emphasize that while this compound is not classified as acutely toxic (e.g., Category 1 or 2), its physical form as a fine crystalline powder presents significant occupational hygiene risks regarding respiratory and ocular irritation.
This guide moves beyond generic safety advice, providing a validated operational framework for researchers handling multigram to kilogram quantities in a drug development setting.
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the specific failure modes of containment. This compound acts as a local irritant.
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Skin Irrit. 2 | H315: Causes skin irritation | Acidic residue can cause contact dermatitis upon prolonged exposure. |
| Eye Irrit. 2A | H319: Causes serious eye irritation | Fine particulates are abrasive and chemically reactive with mucosal membranes. |
| STOT SE 3 | H335: May cause respiratory irritation | Primary Risk: Airborne dust generation during weighing and transfer. |
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes the PPE hierarchy. Engineering controls (Fume Hoods) are the primary barrier ; PPE is the secondary line of defense.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | Primary: Chemical Fume HoodSecondary: N95 or P100 Respirator | Do not rely on surgical masks. This solid is prone to triboelectric charging (static), causing dust dispersion. If work must occur outside a hood (e.g., equipment maintenance), a fit-tested N95 is the absolute minimum requirement to block particulate inhalation. |
| Hand Protection | Nitrile Gloves (Double Gloving) Inner: 4 mil (0.10mm)Outer: 5-8 mil (extended cuff) | Organic acids can permeate latex. Nitrile offers superior chemical resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders, which can bypass side gaps. Goggles provide a seal against airborne particulates. |
| Body | Lab Coat (High-neck) + Tyvek Sleeves (Optional) | Standard cotton/poly lab coats are acceptable. Use disposable Tyvek sleeves if handling >100g to prevent powder accumulation on cuffs. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed as a self-validating system. If any step fails (e.g., airflow alarm sounds), the process halts immediately.
Phase A: Preparation & Engineering Controls
-
Airflow Verification: Confirm fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance.
-
Causality: 3-(4-Isopropylbenzoyl)propionic acid is a dry organic powder. Low humidity environments (<30% RH) increase static cling, causing the powder to "jump" or disperse during spatula transfer.
-
-
Decontamination Zone: Pre-soak a paper towel with dilute sodium bicarbonate (5%) or mild detergent and place it inside the hood for immediate wipe-down of spills.
Phase B: Handling & Transfer[1]
-
Weighing: Perform all weighing inside the hood. Do not tare a weigh boat and walk to a benchtop balance.
-
Solvent Addition: If dissolving the solid, add the solvent (e.g., Methanol, Ethyl Acetate) slowly down the side of the vessel to minimize dust lofting.
-
Waste Segregation: Solid waste must be bagged inside the hood before removal.
Phase C: Decontamination
-
Acid Neutralization: Wipe all tools (spatulas, balance pans) with the pre-soaked bicarbonate wipe.
-
Glove Removal: Perform "beak method" removal inside the hood to trap any surface dust within the glove.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and workflow for handling this compound, ensuring no step is skipped.
Figure 1: Operational workflow for handling irritant organic powders, emphasizing engineering controls and static mitigation.
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] The acidic nature requires thorough irrigation to prevent corneal etching.
-
Skin Contact: Wash with soap and water.[2][3][5] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (indicative of acute bronchial irritation).
Disposal Strategy
-
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Irritant."
-
Liquid Waste: If dissolved, segregation depends on the solvent. Generally, this compound goes into Organic Waste (Non-Halogenated) unless a halogenated solvent (e.g., DCM) was used.
-
Do not flush: This intermediate has low water solubility and should not be introduced into municipal water systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208672, Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-. Retrieved from [Link][6]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-(4-isopropylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Powders. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
